(S)-JQ-35
Description
BET Inhibitor RO6870810 is a small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins with potential antineoplastic activity. Upon administration, the BET inhibitor RO6870810 binds to the acetylated lysine recognition motifs found in the bromodomain of BET proteins, which prevents the interaction between BET proteins and acetylated histones. This interaction disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an inhibition of tumor cell growth. Characterized by a tandem repeat of bromodomains at the N-terminus, BET proteins, comprised of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that play an important role during cellular development and growth.
RO-6870810 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 4 investigational indications.
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClN7OS/c1-17-18(2)37-27-24(17)25(20-6-8-21(28)9-7-20)30-22(26-32-31-19(3)35(26)27)16-23(36)29-10-5-11-34-14-12-33(4)13-15-34/h6-9,22H,5,10-16H2,1-4H3,(H,29,36)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQXLRYFPSZKDU-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349719-98-7 | |
| Record name | JQ-35, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349719987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-6870810 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RO-6870810 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA3QN7788D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-JQ-35 (TEN-010): An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-JQ-35, also known as TEN-010, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. As the (S)-enantiomer of the well-characterized BET inhibitor JQ1, this compound exerts its anti-cancer effects by disrupting epigenetic mechanisms that drive the expression of key oncogenes. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, drawing upon the extensive research on BET inhibitors and available data for TEN-010. It details the molecular interactions, downstream signaling effects, and cellular consequences of BET inhibition. This document also includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows to support further research and development in this area.
Introduction to this compound (TEN-010) and BET Proteins
This compound is a thieno-triazolo-1,4-diazepine that competitively binds to the acetyl-lysine binding pockets of BET proteins, namely BRD2, BRD3, BRD4, and the testis-specific BRDT[1][2][3]. These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers[1]. In many cancers, particularly those driven by the MYC oncogene, BET proteins, especially BRD4, play a critical role in maintaining high levels of oncogene expression[2][3][4]. The therapeutic strategy behind this compound is to disrupt this interaction and consequently suppress the transcription of genes essential for tumor cell proliferation and survival.
Core Mechanism of Action
The primary mechanism of action of this compound involves the competitive inhibition of BET bromodomains. By occupying the acetyl-lysine binding pocket of BRD4, this compound prevents its association with chromatin at super-enhancers and promoters of key oncogenes[1][2][4]. This displacement of BRD4 leads to the disruption of the transcriptional elongation complex, resulting in a rapid downregulation of target gene expression[1].
A primary and well-documented target of BET inhibition is the MYC oncogene, which is a master regulator of cell proliferation, growth, and metabolism. The suppression of MYC transcription is a key event that mediates the anti-proliferative and pro-apoptotic effects of this compound in a variety of cancer models[2][4].
Signaling Pathways and Cellular Effects
The inhibition of BET proteins by this compound triggers a cascade of downstream events, ultimately leading to anti-tumor activity.
Transcriptional Reprogramming
The most immediate effect of this compound is a profound alteration of the cancer cell's transcriptome. While MYC is a principal target, BET inhibition also affects the expression of other critical genes involved in cell cycle progression (e.g., cyclins and cyclin-dependent kinases) and apoptosis (e.g., BCL-2 family members)[5].
Cell Cycle Arrest
By downregulating MYC and other cell cycle regulators, this compound induces a G1 cell cycle arrest in susceptible cancer cell lines. This prevents the cells from entering the S phase and undergoing DNA replication, thereby halting their proliferation.
Induction of Apoptosis
This compound promotes programmed cell death, or apoptosis, through multiple mechanisms. The downregulation of anti-apoptotic proteins like BCL-2, coupled with the potential upregulation of pro-apoptotic factors, shifts the cellular balance towards apoptosis[4].
Anti-Angiogenic Effects
Preclinical studies with JQ1 have demonstrated that BET inhibition can also exert anti-angiogenic effects by suppressing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. This can lead to a reduction in tumor vascularization and further contribute to tumor growth inhibition.
Quantitative Data
While specific preclinical data for this compound (TEN-010) is limited in publicly available literature, data from its racemate JQ1 and clinical data for TEN-010 provide insights into its potency and efficacy.
| Compound | Cancer Type | Cell Line/Patient Cohort | Metric | Value | Reference |
| (+)-JQ1 | Multiple Myeloma | MM.1S | IC50 | 114 nM | |
| (+)-JQ1 | Burkitt's Lymphoma | RAJI | IC50 | 155 nM | |
| (+)-JQ1 | Acute Myeloid Leukemia | MOLM13 | IC50 | 33 nM | |
| (+)-JQ1 | NUT Midline Carcinoma | Ty-82 | IC50 | 77 nM | |
| TEN-010 | NUT Midline Carcinoma | Patients (n=2) | Clinical Response | 30% and 50% tumor regression | [6][7] |
Note: IC50 values for (+)-JQ1 are representative of the active enantiomer and are provided to illustrate the general potency of this class of BET inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of BET inhibitors like this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
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Cross-linking: Treat cells with this compound or vehicle for 2-4 hours, then cross-link protein-DNA complexes with 1% formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 or a control IgG overnight at 4°C.
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Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
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Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
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Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the MYC gene to quantify the amount of BRD4 binding.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in cancer cells.
Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound (TEN-010) represents a promising therapeutic agent for the treatment of various cancers, particularly those dependent on BET protein function for their survival and proliferation. Its mechanism of action, centered on the inhibition of BRD4 and the subsequent downregulation of the MYC oncogene, provides a strong rationale for its clinical development. The data from preclinical studies on the closely related JQ1 and the early clinical findings with TEN-010 in NUT midline carcinoma underscore the potential of this therapeutic strategy. Further research is warranted to fully elucidate the specific molecular and cellular effects of the (S)-enantiomer and to identify patient populations most likely to benefit from this targeted therapy. This guide provides a foundational understanding of the core mechanism of this compound to aid in these ongoing and future research endeavors.
References
- 1. TEN-010 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide: Binding Affinity of (S)-JQ-35 for BRD4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of the selective BET (Bromodomain and Extra-Terminal domain) inhibitor, (S)-JQ-35, for its primary target, Bromodomain-containing protein 4 (BRD4). This compound is the active S-enantiomer of the widely studied JQ1 compound. Its interaction with BRD4 is critical for its therapeutic potential in various diseases, including cancer. This document details the quantitative binding parameters, the experimental methodologies used for their determination, and the relevant biological pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound, referred to as (+)-JQ1 in seminal literature, for the two bromodomains of BRD4 (BD1 and BD2) has been rigorously quantified using multiple biophysical and biochemical assays. The data consistently demonstrates a high-affinity interaction.
| Compound | Target Domain | Assay Method | Affinity Metric (Value) | Reference |
| This compound / (+)-JQ1 | BRD4(1) | Isothermal Titration Calorimetry (ITC) | Kd: ~50 nM | [1] |
| BRD4(2) | Isothermal Titration Calorimetry (ITC) | Kd: ~90 nM | [1] | |
| BRD4(1) | AlphaScreen | IC50: 77 nM | [1][2] | |
| BRD4(2) | AlphaScreen | IC50: 33 nM | [1] | |
| (-)-JQ1 (inactive enantiomer) | BRD4(1) | AlphaScreen | IC50: >10,000 nM | [1][2] |
Kd (Dissociation Constant): A measure of the equilibrium between the complex and the dissociated components; a lower Kd indicates higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a biological process by 50%.
Experimental Protocols
The determination of the binding affinity of this compound for BRD4 relies on precise and validated experimental techniques. Below are detailed methodologies for the key assays cited.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[1]
Methodology:
-
Protein and Ligand Preparation: Purified recombinant human BRD4 bromodomain (BD1 or BD2) is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The this compound compound is dissolved in the same buffer to ensure a precise match, minimizing heats of dilution.
-
Calorimeter Setup: The sample cell of the microcalorimeter is loaded with the BRD4 protein solution (typically at a concentration of 10-20 µM). The injection syringe is filled with the this compound solution at a concentration approximately 10-fold higher than the protein concentration.
-
Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing the BRD4 protein. The heat change associated with each injection is measured relative to a reference cell.
-
Data Analysis: The raw data, a series of heat spikes corresponding to each injection, are integrated to determine the heat change per mole of injectant. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to calculate the Kd, ΔH, and stoichiometry of the interaction.[1]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay used to measure competitive binding in a high-throughput format.[1][3][4]
Methodology:
-
Assay Principle: The assay relies on two types of beads: Donor beads and Acceptor beads. In this application, a biotinylated histone H4 peptide (the natural ligand) is bound to Streptavidin-coated Donor beads, and a His-tagged BRD4 bromodomain is bound to Ni-NTA-coated Acceptor beads. When the BRD4 protein binds to the histone peptide, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.
-
Competitive Binding: this compound, as a competitor for the acetyl-lysine binding pocket of BRD4, is introduced into the assay. By binding to BRD4, it displaces the biotinylated histone peptide, leading to the separation of the Donor and Acceptor beads. This separation prevents the energy transfer, resulting in a decrease in the luminescent signal.
-
Procedure:
-
A constant, optimized concentration of His-tagged BRD4 bromodomain and biotinylated histone H4 peptide are incubated together.
-
Serial dilutions of this compound are added to the mixture.
-
Streptavidin-Donor beads and Ni-NTA-Acceptor beads are added, and the mixture is incubated in the dark.
-
-
Data Acquisition and Analysis: The plate is read on an AlphaScreen-capable plate reader. The resulting signal is plotted against the concentration of this compound. The data is then fitted to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the BRD4-histone peptide interaction.[1]
Visualizations
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Caption: Isothermal Titration Calorimetry (ITC) workflow for measuring this compound and BRD4 binding.
BRD4 Signaling Pathway in Transcriptional Regulation
Caption: BRD4 signaling pathway and the inhibitory action of this compound.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Kinetics versus Affinities in BRD4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unfolding Story of (S)-JQ-35: A Deep Dive into its Structure-Activity Relationship for Bromodomain Inhibition
(S)-JQ-35 , a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant tool in the exploration of epigenetic control of gene expression and a promising scaffold for the development of therapeutics for cancer and other diseases. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular nuances that govern its potent inhibitory effects on key bromodomains, namely BRD2, BRD3, and BRD4.
At its core, this compound, also known as TEN-010, is a thieno-triazolo-diazepine that functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This action displaces these "reader" proteins from chromatin, thereby modulating the transcription of key oncogenes such as MYC and inducing apoptosis in cancer cells. The orally active nature and its ability to penetrate the blood-brain barrier further underscore its therapeutic potential.
This guide will systematically dissect the SAR of the this compound scaffold, presenting quantitative data in structured tables for clear comparison, outlining detailed experimental protocols for key assays, and providing visual representations of relevant pathways and workflows to aid in the understanding of its mechanism and development.
Quantitative Structure-Activity Relationship (SAR) of this compound Analogs
The potency and selectivity of this compound analogs are highly dependent on the nature and substitution pattern of its core structure. The following tables summarize the inhibitory activities of various analogs against the first bromodomain (BD1) of BRD4, a primary target of this compound. The data highlights key structural modifications and their impact on binding affinity.
| Compound | R Group Modification | BRD4 (BD1) IC50 (nM) | Reference |
| This compound | tert-butyl | 21 | [1] |
| (R)-JQ-35 | tert-butyl (inactive enantiomer) | >5000 | [1] |
| MS417 | (CH₂)₂N(CH₃)₂ | Similar to this compound | [1] |
| 2S-PEG1 | PEG1 linker at C6 | 115 | [1] |
Table 1: SAR of JQ1 Analogs with Modifications at the Diazepine C6 Position. The data illustrates the critical stereospecificity of the interaction, with the (S)-enantiomer being significantly more active. Modifications at the C6 position with linkers for the development of bivalent inhibitors or PROTACs can be tolerated, albeit with some loss of potency in the monomeric form.[1]
| Compound | Linker | BRD4 (BD1) IC50 (nM) | Reference |
| (6S+6S)-PEG1 | PEG1 | 103 | [1] |
| (6S+2S)-PEG1 | PEG1 | 59 | [1] |
| (6R+2R)-PEG1 | PEG1 | >1000 | [1] |
Table 2: Bivalent JQ1 Analogs and their BRD4 (BD1) Inhibitory Activity. The development of bivalent inhibitors by linking two JQ1 molecules can lead to enhanced potency. The linkage strategy and the stereochemistry of the individual JQ1 units are crucial for optimal activity.[1]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically follows a multi-step sequence starting from a benzodiazepine precursor. A key step involves the thionation of the benzodiazepine amide to a thioamide, followed by the formation of an amidrazone and subsequent cyclization to install the triazole ring.
Example One-Pot Synthesis of Racemic JQ1:
-
Thionation: A solution of the benzodiazepine precursor in an appropriate solvent (e.g., anhydrous THF) is treated with Lawesson's reagent. The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Amidrazone Formation: After cooling, hydrazine hydrate is added to the reaction mixture, and it is stirred at room temperature.
-
Triazole Formation: Acetic anhydride is then added, and the mixture is heated to facilitate the cyclization to the triazolo-thienodiazepine core.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired JQ1 analog.
Enantiomerically pure this compound can be obtained through chiral separation of the racemate or by employing stereoselective synthetic routes.[2][3]
BRD4 Inhibition Assay: AlphaScreen
The inhibitory activity of this compound analogs against BET bromodomains is commonly determined using a bead-based proximity assay, such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[4][5][6][7]
Principle: The assay measures the competition of a test compound with a biotinylated ligand (e.g., a biotinylated JQ1 probe or a histone peptide) for binding to a GST-tagged bromodomain protein. Streptavidin-coated donor beads bind to the biotinylated ligand, and anti-GST antibody-coated acceptor beads bind to the GST-tagged bromodomain. When in close proximity, excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
General Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).
-
Dilute GST-tagged BRD4(BD1) protein and the biotinylated probe to their optimized concentrations in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted test compounds to the wells of a 384-well microplate.
-
Add the diluted GST-tagged BRD4(BD1) protein to all wells.
-
Add the biotinylated probe to all wells except the negative control.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.
-
-
Bead Addition:
-
Add a suspension of anti-GST acceptor beads to all wells.
-
Incubate in the dark at room temperature (e.g., 60 minutes).
-
Add a suspension of streptavidin donor beads to all wells.
-
Incubate in the dark at room temperature (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in the study of this compound, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Mechanism of BET inhibition by this compound in the cell nucleus.
Caption: A typical workflow for structure-activity relationship studies.
References
- 1. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. reactionbiology.com [reactionbiology.com]
The Discovery and Synthesis of (S)-JQ-35: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-JQ-35, also known as TEN-010, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, epigenetics, and medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the core signaling pathways and experimental workflows.
Introduction to this compound and the BET Family
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1][3] They contain two highly conserved N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with transcriptionally active chromatin. By tethering transcriptional regulatory complexes to chromatin, BET proteins are pivotal in controlling the expression of genes involved in cell proliferation, differentiation, and inflammation.
This compound emerged from the optimization of the well-characterized BET inhibitor, (+)-JQ1, with the goal of improving its chemical and biological properties for clinical development.[1] Like its predecessor, this compound is a thienotriazolodiazepine that acts as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains.[1] Its development represents a significant step forward in the therapeutic targeting of epigenetic regulatory mechanisms. This compound has been investigated in Phase 1 clinical trials for the treatment of solid tumors and acute myeloid leukemia.
Quantitative Biological Data
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| (+)-JQ1 | BRD2 (BD1) | ITC | ~150 | - | [4] |
| BRD3 (BD1) | ITC | ~100 | - | [4] | |
| BRD3 (BD2) | ITC | ~100 | - | [4] | |
| BRD4 (BD1) | ITC | ~50 | 77 | [4] | |
| BRD4 (BD2) | ITC | ~90 | 33 | [4] | |
| BRDT (BD1) | ITC | ~150 | - | [4] |
ITC: Isothermal Titration Calorimetry IC50 values were determined using a competitive displacement assay (AlphaScreen).
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available. However, the synthesis of thienotriazolodiazepine BET inhibitors is described in the patent literature, specifically in patent WO2016069578, which claims this compound (TEN-010). The general synthetic approach for this class of compounds involves a multi-step sequence to construct the core thienotriazolodiazepine scaffold, followed by the introduction of the side chain.
General Synthetic Strategy for Thienotriazolodiazepines:
A plausible synthetic route, based on related literature, would likely involve the following key transformations:
-
Construction of the Thienodiazepine Core: This is typically achieved through the condensation of a substituted aminothiophene derivative with a suitable building block to form the seven-membered diazepine ring.
-
Formation of the Triazole Ring: The triazole ring is often annulated onto the diazepine core in a subsequent step, for example, through the reaction of a hydrazine intermediate with an appropriate orthoester.
-
Introduction of the Side Chain: The final step would involve the stereoselective introduction of the side chain at the chiral center. This could be accomplished through various methods, such as the alkylation of an enolate or a similar nucleophilic intermediate with a chiral electrophile.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction of BET proteins with acetylated histones and other acetylated transcription factors. The primary downstream consequence of this inhibition is the suppression of key oncogenic transcriptional programs.
One of the most well-documented targets of BET inhibition is the c-MYC oncogene . BRD4, in particular, is known to associate with the promoter and enhancer regions of the MYC gene, driving its transcription. By displacing BRD4 from these regulatory elements, this compound effectively downregulates c-MYC expression, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[3]
Experimental Protocols
The discovery and characterization of BET inhibitors like this compound involve a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Bromodomain Binding Assay (AlphaScreen)
Objective: To determine the in vitro potency of this compound in displacing a histone peptide from a BET bromodomain.
Methodology:
-
Reagents: Recombinant His-tagged BET bromodomain (e.g., BRD4-BD1), biotinylated H4 acetylated peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.
-
Procedure:
-
A solution of the His-tagged bromodomain and the biotinylated histone peptide is prepared in an appropriate assay buffer.
-
Serial dilutions of this compound are added to the wells of a 384-well plate.
-
The bromodomain-peptide mixture is then added to the wells containing the inhibitor.
-
The plate is incubated at room temperature to allow for binding to reach equilibrium.
-
A suspension of Donor and Acceptor beads is added to each well.
-
The plate is incubated in the dark.
-
The AlphaScreen signal is read on a compatible plate reader.
-
-
Data Analysis: The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTS Assay)
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cells (e.g., a c-MYC dependent cell line) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a serial dilution of this compound or vehicle control.
-
Incubation: The plates are incubated for 72 hours.
-
MTS Reagent Addition: The MTS reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours until a color change is observed.
-
Measurement: The absorbance is measured at 490 nm using a plate reader.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the log of the inhibitor concentration.
Chromatin Immunoprecipitation (ChIP)
Objective: To confirm the displacement of BRD4 from the MYC promoter by this compound in a cellular context.
Methodology:
-
Cell Treatment and Cross-linking: Cells are treated with this compound or vehicle. Formaldehyde is added to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for BRD4 or a control IgG overnight. Protein A/G beads are used to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The amount of MYC promoter DNA is quantified by qPCR using specific primers.
-
Data Analysis: The enrichment of the MYC promoter in the BRD4 immunoprecipitation is calculated relative to the input and IgG controls.
Conclusion
This compound (TEN-010) is a promising BET inhibitor that has advanced to clinical investigation. Its mechanism of action, centered on the disruption of BET protein-mediated gene transcription, offers a compelling strategy for the treatment of various cancers. This technical guide has provided a summary of the available information on the discovery, synthesis, and biological characterization of this compound. Further research and the publication of detailed clinical data will be crucial in fully elucidating the therapeutic potential of this compound.
References
(S)-JQ-35: A Technical Guide to a Selective BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-JQ-35, also known as TEN-010, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3] By competitively binding to the acetyl-lysine recognition pockets of these bromodomains, this compound displaces them from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably MYC.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data for its closely related enantiomer (+)-JQ1, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
The BET family of proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function is implicated in a variety of diseases, including cancer. This compound emerges as a valuable chemical probe for studying the biological functions of BET proteins and as a potential therapeutic agent. Its ability to be orally active and penetrate the blood-brain barrier further enhances its potential for in vivo studies and clinical applications.[2]
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of BET bromodomains. This action disrupts the interaction between BET proteins and acetylated histones, leading to the displacement of BRD4 from chromatin. A primary consequence of this displacement is the suppression of the transcription of the MYC proto-oncogene, a master regulator of cell proliferation, growth, and apoptosis.[1][2] The downregulation of MYC protein levels subsequently leads to cell cycle arrest and induction of apoptosis in susceptible cancer cell lines.
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting the BET signaling pathway.
Quantitative Data
Table 1: IC50 Values for (+)-JQ1 in Biochemical Assays
| Target | Assay Type | IC50 (nM) | Reference |
| BRD4 (BD1) | AlphaScreen | 77 | [4] |
| BRD4 (BD2) | AlphaScreen | 33 | [4] |
Table 2: Dissociation Constants (Kd) for (+)-JQ1
| Target | Assay Type | Kd (nM) | Reference |
| BRD2 (BD1) | Isothermal Titration Calorimetry (ITC) | ~150 | [4] |
| BRD3 (BD1) | Isothermal Titration Calorimetry (ITC) | ~50 | [4] |
| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | ~50 | [4] |
| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | ~90 | [4] |
| BRDT (BD1) | Isothermal Titration Calorimetry (ITC) | ~150 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize BET bromodomain inhibitors like this compound. These protocols are based on established methods for the well-characterized enantiomer (+)-JQ1.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of an inhibitor to a BET bromodomain in a competitive format.
Experimental Workflow:
Caption: Workflow for a TR-FRET competitive binding assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human BET bromodomain protein (e.g., BRD4(BD1)) is diluted in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
A fluorescently labeled BET inhibitor (tracer) is diluted in assay buffer.
-
This compound is serially diluted to create a concentration gradient.
-
-
Assay Plate Preparation:
-
Dispense a small volume of the this compound dilutions into a 384-well low-volume black plate.
-
Add the BET bromodomain protein to all wells.
-
Add the fluorescent tracer to all wells.
-
-
Incubation:
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
The plate is read on a TR-FRET compatible plate reader, with excitation at an appropriate wavelength for the donor fluorophore and emission detection at wavelengths for both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
The ratio of acceptor to donor fluorescence is calculated.
-
The data is plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the displacement of a biotinylated histone peptide from a GST-tagged BET bromodomain.
Methodology:
-
Reagent Preparation:
-
GST-tagged BET bromodomain protein (e.g., GST-BRD4(BD1)), biotinylated histone H4 peptide, and this compound are prepared in a suitable assay buffer.
-
-
Assay Procedure:
-
This compound is serially diluted in the assay buffer.
-
The inhibitor dilutions are incubated with the GST-tagged BET bromodomain and the biotinylated histone peptide.
-
Glutathione-coated donor beads and streptavidin-coated acceptor beads are added to the mixture.
-
-
Incubation:
-
The reaction is incubated in the dark at room temperature to allow for bead-protein and bead-peptide binding.
-
-
Data Acquisition:
-
The plate is read on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is plotted against the inhibitor concentration to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation:
-
Purified BET bromodomain protein is dialyzed extensively against the ITC buffer.
-
This compound is dissolved in the final dialysis buffer.
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
A series of small injections of the inhibitor solution into the protein solution are performed.
-
-
Data Analysis:
-
The heat released or absorbed after each injection is measured.
-
The integrated heat data is plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.
-
Conclusion
This compound is a valuable tool for the study of BET bromodomain function and a promising lead compound for the development of novel therapeutics. Its mechanism of action, centered on the displacement of BRD4 from chromatin and the subsequent downregulation of MYC, provides a clear rationale for its anti-cancer properties. The quantitative data from its closely related enantiomer, (+)-JQ1, highlights its potency and selectivity. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other BET inhibitors. The continued investigation of this and similar compounds will undoubtedly advance our understanding of epigenetic regulation in health and disease.
References
The Epigenetic Regulator (S)-JQ-35: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-JQ-35, also known as TEN-010, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and the testis-specific BRDT. By competitively binding to the acetyl-lysine recognition pockets of these bromodomains, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the modulation of gene expression. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, supplemented with representative data from other well-characterized BET inhibitors where specific information for this compound is not publicly available. Detailed experimental methodologies and a visualization of the core signaling pathway are also presented to facilitate further research and development.
Introduction
The BET family of proteins plays a crucial role in the epigenetic regulation of gene transcription. Their involvement in the expression of key oncogenes, most notably c-Myc, has positioned them as attractive therapeutic targets in oncology and other disease areas. This compound has emerged as a promising investigational agent in this class. It is reported to be orally active and capable of penetrating the blood-brain barrier.[1] This document serves as a technical resource, consolidating the current understanding of the pharmacokinetic and pharmacodynamic profile of this compound.
Pharmacodynamics
The primary mechanism of action of this compound is the competitive inhibition of BET bromodomains.[1] This action prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key target genes involved in cell proliferation and survival.
Mechanism of Action: The BRD4-c-Myc Axis
This compound competitively binds to the bromodomains of BRD4, preventing its association with acetylated histones at the promoter and enhancer regions of target genes, including the proto-oncogene c-Myc.[1] This disruption leads to a reduction in c-Myc transcription and subsequent downregulation of c-Myc protein levels. The resulting decrease in c-Myc activity contributes to cell cycle arrest and apoptosis in susceptible cancer cells.[1]
In Vitro Activity
Table 1: Representative In Vitro Anti-proliferative Activity of BET Inhibitors (Note: The following data is for the related BET inhibitors JQ1 and OTX015 and is intended to be representative. Specific activity of this compound may vary.)
| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) | Reference |
| JQ1 | BxPC3 | Pancreatic Cancer | 3500 | [2] |
| OTX015 | U87MG | Glioblastoma | ~200 | [3] |
| OTX015 | HL60 | Acute Myeloid Leukemia | 230 - 384 | [4] |
| OTX015 | Jurkat | Acute T-cell Leukemia | 230 - 384 | [4] |
| OTX015 | Mature B-cell Lymphoid Tumors | Lymphoma | 240 (median) | [5] |
Pharmacokinetics
This compound is described as being orally active.[1] However, detailed pharmacokinetic parameters from preclinical or clinical studies are not widely published. The following table presents representative preclinical pharmacokinetic data for the related BET inhibitor JQ1.
Table 2: Representative Preclinical Pharmacokinetics of JQ1 (Note: This data is for the related BET inhibitor JQ1 and is intended to be representative. The pharmacokinetic profile of this compound may differ.)
| Species | Administration | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Half-life (h) | AUC (µM*h) | Reference |
| Mouse (CD-1) | Intraperitoneal | 50 | - | - | ~1 | - | [6] |
Metabolism studies of JQ1 in human and mouse liver microsomes have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for its metabolism.[6][7] This suggests that co-administration with CYP3A4 inhibitors could potentially increase the in vivo exposure of BET inhibitors like JQ1.[6][7]
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the pharmacokinetics and pharmacodynamics of BET inhibitors.
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (GI50/IC50) of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in their recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.001 to 100 µM). The vehicle (e.g., DMSO) is used as a negative control. The compound dilutions are then added to the cells.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or a fluorescence-based assay like alamarBlue.[8] The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the GI50/IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[4]
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a solution like Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is formulated in a suitable vehicle (e.g., 10% (2-hydroxypropyl)-β-cyclodextrin in sterile water) and administered to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, daily).[10] The control group receives the vehicle only.
-
Monitoring: Mice are monitored for tumor growth, body weight changes, and any signs of toxicity throughout the study.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.[11]
Conclusion
This compound is a promising BET inhibitor with a well-defined mechanism of action centered on the disruption of the BRD4-c-Myc axis. While specific quantitative pharmacokinetic and pharmacodynamic data for this compound are limited in the public domain, the information available for other BET inhibitors provides a strong foundation for its continued investigation. The representative data and detailed experimental protocols provided in this guide are intended to support the ongoing research and development efforts for this and other molecules in its class. Further studies are warranted to fully elucidate the clinical potential of this compound in oncology and other indications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Impact of (S)-JQ-35 on Gene Expression: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of (S)-JQ-35 on gene expression. This compound, the active enantiomer also known as (+)-JQ1, is a potent small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene loci.[3] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, (+)-JQ1 displaces them from chromatin, leading to a significant modulation of gene transcription.[4][5] This guide details the molecular mechanism of (+)-JQ1, presents quantitative data on its impact on gene expression across various cancer cell lines, outlines detailed experimental protocols, and provides visual representations of the key signaling pathways and workflows.
Mechanism of Action
(+)-JQ1 exerts its effects by disrupting the interaction between BET proteins and acetylated histones.[3] This displacement from chromatin primarily affects the transcription of genes regulated by super-enhancers and those with promoter-proximal paused RNA Polymerase II, leading to a rapid and potent downregulation of key oncogenes and inflammatory genes.[3][6] A primary and well-documented target of (+)-JQ1-mediated transcriptional repression is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[7][8][9] The inhibition of BRD4 by (+)-JQ1 leads to the suppression of MYC transcription, which in turn affects a broad network of downstream target genes.[7]
Data Presentation: Quantitative Effects on Gene Expression
The following tables summarize the quantitative data from various studies on the in vitro effects of (+)-JQ1 on gene expression in different cancer cell lines.
Table 1: Effect of (+)-JQ1 on Gene Expression in BV-2 Microglial Cells [10][11]
Cell Line: BV-2 (mouse microglial cells) Treatment: Lipopolysaccharide (LPS) followed by (+)-JQ1 Method: RNA-sequencing
| Gene | Regulation by (+)-JQ1 in LPS-stimulated cells |
| Il6 | Downregulated |
| Tnf | Downregulated |
| Nos2 | Downregulated |
| Ccl2 | Downregulated |
| Cxcl10 | Downregulated |
Table 2: Effect of (+)-JQ1 on Gene Expression in Multiple Myeloma (MM) Cells [7]
Cell Line: MM.1S (human multiple myeloma) Treatment: 500 nM (+)-JQ1 for 6 hours Method: Multiplexed transcript detection assay (Nanostring)
| Gene | Regulation |
| MYC | Downregulated |
| MYB | Downregulated |
| TYRO3 | Downregulated |
| TERT | Downregulated |
Table 3: Effect of (+)-JQ1 on Gene Expression in Merkel Cell Carcinoma (MCC) Cells [12]
Cell Lines: MCC-3, MCC-5 Treatment: (+)-JQ1 Method: Not specified in abstract
| Gene | Regulation |
| c-Myc | Downregulated |
| Cyclin D1 | Downregulated |
| p21 | Upregulated |
| p27 | Upregulated |
| p57 | Upregulated |
Table 4: Effect of (+)-JQ1 on Gene Expression in Oral Squamous Cell Carcinoma (OSCC) Cells [13]
Cell Line: Cal27 Treatment: (+)-JQ1 for 24 and 48 hours Method: qRT-PCR and Western Blot
| Gene/Protein | Regulation |
| BRD4 | Downregulated |
| C-Myc | Downregulated |
| Twist | Downregulated |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and (+)-JQ1 Treatment
Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For treatment, (+)-JQ1 is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration. Control cells are treated with an equivalent concentration of DMSO.
RNA-Sequencing (RNA-seq)
Total RNA is extracted from (+)-JQ1-treated and control cells using TRIzol reagent according to the manufacturer's protocol. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA-seq libraries are prepared from total RNA using a library preparation kit (e.g., Illumina TruSeq RNA Sample Prep Kit). The libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq. The resulting sequencing reads are aligned to the human reference genome (e.g., hg19) using an aligner like STAR. Gene expression levels are quantified using tools such as RSEM, and differential gene expression analysis between (+)-JQ1-treated and control groups is performed using packages like DESeq2 in R.[10][14]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Cells are cross-linked with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine. The cells are then lysed, and the chromatin is sheared to an average size of 200-500 bp by sonication. The sheared chromatin is immunoprecipitated overnight at 4°C with an antibody specific for the protein of interest (e.g., BRD4). The protein-DNA complexes are then captured with protein A/G magnetic beads. After washing, the cross-links are reversed, and the DNA is purified. ChIP-seq libraries are prepared from the purified DNA and sequenced. The resulting reads are aligned to the reference genome, and peak calling is performed to identify regions of protein binding.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted as described for RNA-seq and reverse-transcribed into cDNA using a reverse transcription kit. qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers. The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[13]
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the action of this compound ((+)-JQ1).
Caption: Mechanism of this compound/(+)-JQ1 Action.
References
- 1. Frontiers | Stemness inhibition by (+)-JQ1 in canine and human mammary cancer cells revealed by machine learning [frontiersin.org]
- 2. JQ1 Enantiomers Set [sigmaaldrich.com]
- 3. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 5. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-JQ-35 Target Validation in Novel Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for (S)-JQ-35, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. The document details the compound's mechanism of action, presents its efficacy in various cancer models, and offers standardized protocols for key validation experiments.
Introduction: Targeting Epigenetic Readers in Oncology
This compound, also known as TEN-010, is the active enantiomer of the well-characterized BET inhibitor, JQ1. It represents a class of therapeutic agents that target epigenetic "readers," proteins that recognize and bind to specific post-translational modifications on histones, thereby regulating gene expression. This compound specifically targets the BRD2, BRD3, and BRD4 proteins, with a particularly high affinity for BRD4.[1][2]
BRD4 is a critical transcriptional coactivator that plays a pivotal role in the expression of key oncogenes, most notably MYC.[2][3] By competitively binding to the acetyl-lysine recognition pockets of BRD4, this compound displaces it from chromatin, leading to the transcriptional repression of MYC and other growth-promoting genes.[1][4] This action inhibits cancer cell proliferation, induces cell cycle arrest, and can lead to apoptosis, making BET inhibition a compelling strategy for treating a variety of malignancies, particularly those driven by MYC overexpression.[1][3][5]
Mechanism of Action: From BET Inhibition to Tumor Suppression
The primary mechanism of this compound involves the disruption of a fundamental process in gene regulation. BET proteins, particularly BRD4, act as scaffolds, linking acetylated histones to the transcriptional machinery, including the positive transcription elongation factor complex (P-TEFb), to promote the expression of target genes.[2]
This compound mimics the structure of acetylated lysine and occupies the binding pocket within the bromodomains of BRD4. This competitive inhibition prevents BRD4 from docking onto chromatin at super-enhancers and promoters of key oncogenes.[1][4] The most significant downstream consequence is the rapid downregulation of MYC transcription, an oncogene frequently deregulated in a wide array of human cancers and a central driver of cell proliferation and metabolism.[3][6] The reduction in MYC protein levels leads to G1 cell cycle arrest and a decrease in tumor cell viability.[3][7]
Target Validation Workflow
Validating a molecular target is a critical, multi-step process in drug discovery. It requires robust evidence demonstrating that modulating the target with a compound elicits the desired therapeutic effect. The workflow for this compound involves confirming its engagement with BET proteins and linking this molecular event to anti-cancer activity, first in vitro and subsequently in relevant in vivo models. The use of the inactive enantiomer, (R)-JQ1, serves as a crucial negative control to ensure the observed effects are target-specific.[8]
Quantitative Data Summary
The efficacy of this compound and its racemate JQ1 has been quantified across a range of cancer types, demonstrating potent anti-proliferative and tumor-regressive activity.
Table 1: In Vitro Efficacy of JQ1 in Novel Cancer Models
| Cancer Type | Cell Line | Key Effect | Finding | Citation |
|---|---|---|---|---|
| Merkel Cell Carcinoma (MCC) | MKL-1, MS-1 | Cell Cycle Arrest | JQ1 induces G1 arrest and downregulates Cyclin D1. | [3] |
| Triple-Negative Breast Cancer (TNBC) | HCC1806 | Proliferation | JQ1 reduces cell viability and tumor growth. | [9] |
| Ovarian Cancer | A2780, SKOV3 | Metabolism | JQ1 downregulates LDHA, inhibiting lactate production. | [5] |
| Pancreatic Cancer | PANC-1 | Radiosensitization | JQ1 decreases RAD51 expression, impairing DNA repair. | [10] |
| Pediatric Sarcomas | Rh30, A673 | Angiogenesis | JQ1 suppresses differentiation and proliferation of HUVECs. |[8] |
Table 2: In Vivo Antitumor Activity of JQ1 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Primary Outcome | Citation |
|---|---|---|---|---|
| NUT Midline Carcinoma | NMC 797 | 50 mg/kg daily | Significant tumor volume reduction vs. vehicle. | [2] |
| Merkel Cell Carcinoma (MCC) | MKL-1 | 50 mg/kg daily | Significant attenuation of tumor growth. | [3] |
| Triple-Negative Breast Cancer (TNBC) | HCC1806 | 50 mg/kg daily | Significant reduction in tumor growth (P<0.05). | [9] |
| Pediatric Sarcomas | Various | Not Specified | Significant inhibition of tumor growth during treatment. |[8] |
Experimental Protocols
The following protocols provide a framework for key experiments used to validate the target and mechanism of action of this compound.
In Vitro: Cell Proliferation Assay
This assay quantifies the effect of this compound on the viability and proliferation of cancer cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MKL-1, HCC1806) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (and inactive (R)-JQ1 as a control) in culture medium. Treat cells with a range of concentrations (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Viability Measurement: Use a commercial viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay. Add the reagent to each well and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
In Vitro: Western Blot for MYC and Cell Cycle Proteins
This method is used to confirm that this compound treatment leads to a reduction in its target-associated proteins.
-
Objective: To measure changes in the protein levels of c-MYC, Cyclin D1, p21, and p27 following treatment.[3]
-
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at a relevant concentration (e.g., 1-2x IC50) for a specified time (e.g., 24-48 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against c-MYC, Cyclin D1, p21, p27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.[9]
-
In Vitro: Cell Cycle Analysis
This protocol assesses the distribution of cells in different phases of the cell cycle after compound treatment.
-
Objective: To determine if this compound induces cell cycle arrest (e.g., in the G1 phase).[3]
-
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the Western blot protocol.
-
Cell Harvesting: Harvest cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI signal intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and calculate the percentage of cells in each phase.
-
In Vivo: Xenograft Tumor Model
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Objective: To measure the effect of this compound on the growth of human tumors implanted in immunocompromised mice.[2][9]
-
Methodology:
-
Animal Model: Use female immunodeficient mice (e.g., Crl:NU-Foxn1nu or NSG mice), 6-8 weeks old.[9]
-
Tumor Implantation: Inject cancer cells (e.g., 5 x 10^6 HCC1806 cells) subcutaneously or orthotopically (e.g., into the mammary fat pad for breast cancer models).[9]
-
Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups (n=5-10 mice per group).
-
Dosing: Administer this compound (e.g., 50 mg/kg) and vehicle control daily via a suitable route (e.g., intraperitoneal injection or oral gavage).[2][9]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
Endpoint and Analysis: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size. Euthanize the mice, excise the tumors, and weigh them. Calculate tumor growth inhibition (TGI) and perform statistical analysis (e.g., t-test) to determine significance.[2]
-
Conclusion
The collective evidence from in vitro and in vivo studies provides robust validation for the targeting of the BET protein family, particularly BRD4, by this compound. The compound's mechanism of action, centered on the transcriptional repression of the MYC oncogene, has been consistently demonstrated across a growing number of novel cancer models, including difficult-to-treat solid tumors. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to further explore and leverage BET inhibition as a promising therapeutic strategy in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYC, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BET Inhibitor JQ1 Potentiates the Anticlonogenic Effect of Radiation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cellular pathways modulated by (S)-JQ-35 treatment
An In-Depth Technical Guide to Cellular Pathways Modulated by (S)-JQ-35 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as TEN-010, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, this compound displaces them from chromatin, leading to the modulation of transcriptional programs critical for cell proliferation, survival, and inflammation. This document provides a comprehensive technical overview of the cellular pathways affected by this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms of action. The information presented is primarily based on studies of the well-characterized pan-BET inhibitor JQ1, of which this compound is an active enantiomer.
Core Mechanism of Action: BET Protein Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[5] This interaction tethers transcriptional machinery to specific gene promoters and enhancers, facilitating the expression of target genes. BRD4, the most extensively studied member, is crucial for the transcription of key oncogenes and inflammatory genes.[6]
This compound functions as a competitive inhibitor, mimicking the structure of acetylated lysine to occupy the bromodomain binding pockets.[1][5] This action displaces BRD4 and other BET proteins from chromatin, effectively suppressing the transcription of their target genes. A primary and well-documented target is the proto-oncogene MYC, whose downregulation is a central event in the anti-proliferative effects of BET inhibitors.[1]
Caption: Mechanism of this compound action on BET protein-mediated transcription.
Key Modulated Cellular Pathways
The displacement of BET proteins from chromatin by this compound initiates a cascade of downstream effects, impacting several critical cellular pathways.
MYC-Driven Proliferation and Cell Cycle Control
The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. Its expression is frequently dependent on BRD4 activity at its promoter and enhancer regions.
-
This compound Action: By displacing BRD4, this compound potently suppresses MYC gene expression.
-
Downstream Effects:
-
Cell Cycle Arrest: Reduced MYC levels lead to a G1 phase cell cycle arrest.[5] This is often accompanied by the downregulation of cell cycle progression genes like CDK4/6 and cyclins.
-
Induction of Apoptosis: Prolonged MYC inhibition triggers the intrinsic apoptotic pathway.[1]
-
Cellular Differentiation: In certain cancer types, such as NUT midline carcinoma, BET inhibition induces terminal differentiation.[5]
-
Caption: this compound modulates the MYC pathway to inhibit proliferation.
Inflammatory Signaling
BET proteins are critical co-activators for the transcription of pro-inflammatory genes. JQ1 has been shown to suppress inflammatory responses by blocking the transcription of key cytokines and chemokines.[7]
-
This compound Action: this compound treatment prevents the recruitment of BRD4 to the promoters of genes regulated by inflammatory transcription factors, such as NF-κB.
-
Downstream Effects:
-
Suppression of Cytokines: Significant reduction in the expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6.[7]
-
Inhibition of NF-κB Activity: JQ1 has been shown to inhibit NF-κB activation in human pulmonary microvascular endothelial cells.
-
Caption: Inhibition of inflammatory gene expression by this compound.
Quantitative Data Summary
The following tables summarize quantitative data for the closely related BET inhibitor, (+)-JQ1, which is representative of the activity of this compound.
Table 1: Inhibitory Concentrations (IC₅₀) of (+)-JQ1 Against BET Bromodomains
| Target Bromodomain | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| BRD4 (1st Domain) | ALPHA-screen | 77 | [5] |
| BRD4 (2nd Domain) | ALPHA-screen | 33 | [5] |
| BRD2 (N-terminal) | Biochemical | 17.7 | |
| BRD4 (C-terminal) | Biochemical | 32.6 |
| CREBBP | ALPHA-screen | >10,000 |[5] |
Table 2: Cellular Effects of (+)-JQ1 Treatment
| Cell Line | Effect | Concentration | Duration | Result | Reference |
|---|---|---|---|---|---|
| NMC 797 | Cell Cycle | 250 nM | 48 h | G1 Arrest | [5] |
| NMC 797 | Proliferation | 250 nM | 7 days | Sustained Inhibition | [5] |
| Bladder Cancer Cells | Autophagy | Not Specified | Not Specified | Induction |
| Leukemic Cells | Proliferation | Not Specified | Not Specified | Inhibition | |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize the effects of BET inhibitors.
Cell Viability/Proliferation Assay (MTS/MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture media. Replace the existing media with the media containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. For MTT assays, a solubilization step (e.g., adding DMSO or Sorenson's buffer) is required.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the results as a dose-response curve to calculate the IC₅₀ value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol identifies the genomic binding sites of a protein of interest, such as BRD4, and assesses how treatment with this compound affects this binding.
Caption: General experimental workflow for a ChIP-seq protocol.
-
Cell Treatment and Cross-linking: Treat cultured cells with this compound or a vehicle control for a specified time. Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-BRD4). Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform high-throughput sequencing.
-
Bioinformatic Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of protein binding. Compare peak intensities between this compound and vehicle-treated samples to determine changes in protein occupancy.
Conclusion
This compound is a selective BET inhibitor that modulates cellular pathways by displacing BRD4 and other BET family members from chromatin. This leads to the transcriptional repression of key genes involved in cell proliferation, survival, and inflammation, most notably the MYC oncogene. The resulting cellular phenotypes include G1 cell cycle arrest, induction of apoptosis, and suppression of inflammatory responses. The data and protocols presented in this guide offer a foundational understanding for researchers investigating the therapeutic potential and molecular consequences of BET inhibition in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TEN-010 | BET Bromodomain Inhibitor | TargetMol [targetmol.com]
- 3. biocat.com [biocat.com]
- 4. JQ-35-(S)|1349719-98-7|COA [dcchemicals.com]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-JQ-35 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-JQ-35, also known as TEN-010, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers.
The primary mechanism of action for this compound involves its competitive binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, particularly BRD4.[1] This prevents BRD4 from associating with chromatin and subsequently leads to the downregulation of key oncogenes, most notably c-Myc.[2][3] The inhibition of c-Myc expression results in decreased cell proliferation, cell cycle arrest, and the induction of apoptosis in various cancer cell lines.[1][2] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to assess its biological effects.
Data Presentation
Table 1: In Vitro Activity of BET Inhibitors in Various Cancer Cell Lines
While specific IC50 values for this compound are not extensively published across a wide range of cell lines, the following table provides representative IC50 values for the closely related pan-BET inhibitor, JQ1, to offer an expected potency range. Researchers should determine the specific IC50 for this compound in their cell line of interest.
| Cell Line | Cancer Type | JQ1 IC50 (nM) | Reference |
| NUT Midline Carcinoma (NMC) 797 | NUT Midline Carcinoma | ~250 | [4] |
| Endometrial Cancer (Ishikawa) | Endometrial Cancer | ~100 - 1000 | [2] |
| Colorectal Cancer (LS174t) | Colorectal Cancer | ~500 - 1000 | [3] |
| Chronic Myeloid Leukemia (KU812) | Leukemia | Varies | [5] |
Note: IC50 values can vary depending on the assay conditions, including cell density and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, this compound is soluble in DMSO.[6] For example, to prepare a 10 mM stock solution, dissolve 5.4012 mg of this compound (Molecular Weight: 540.12 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[7][8][9][10]
Western Blot Analysis
This protocol is to assess the effect of this compound on the protein levels of BRD4 and its downstream target, c-Myc.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BRD4, c-Myc, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the relative protein expression levels.[11][12]
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting the BRD4/c-Myc signaling pathway.
Caption: General experimental workflow for evaluating the in vitro effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TEN-010 | BET Bromodomain Inhibitor | TargetMol [targetmol.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-JQ-35 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-JQ-35 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic readers involved in the regulation of gene transcription. By targeting BET proteins, particularly BRD4, this compound disrupts the transcriptional program of key oncogenes, most notably MYC, leading to cell cycle arrest and apoptosis in various cancer models.[1][2] These application notes provide a comprehensive guide to the recommended dosage and administration of this compound for in vivo mouse model studies, based on data from the closely related and well-characterized BET inhibitor, (+)-JQ1. Due to the structural and functional similarities, the protocols for JQ1 are considered a strong starting point for studies with this compound, though optimization for specific models is always recommended.
Data Presentation: Recommended Dosage in Mouse Models
The following table summarizes the dosages of the BET inhibitor JQ1 used in various in vivo mouse cancer models. These dosages can serve as a reference for designing studies with this compound.
| Mouse Model | Cancer Type | Dosage | Administration Route | Frequency | Outcome |
| Nude Mice | Nut Midline Carcinoma | 50 mg/kg | Intraperitoneal | Daily | Marked reduction in tumor growth.[3] |
| NSG Mice | Merkel Cell Carcinoma | 50 mg/kg | Intraperitoneal | Daily for 18-21 days | Significantly attenuated xenograft tumor growth.[4] |
| Nude Mice | Glioma Stem Cells | 50 mg/kg | Intraperitoneal | Daily for 17 days | Induced cell cycle arrest and apoptosis.[5] |
| Patient-Derived Xenograft (PDX) | Cholangiocarcinoma | 50 mg/kg | Intraperitoneal | Daily for 20 days | Suppressed tumor growth.[6] |
| Childhood Sarcoma Xenografts | Sarcoma | 50 mg/kg | Intraperitoneal | Daily for 7 or 14 days | Significant inhibition of tumor growth.[7] |
Signaling Pathway
This compound, as a BET inhibitor, functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD4. This prevents BRD4 from binding to acetylated histones at gene promoters and enhancers, thereby disrupting the transcription of key oncogenes like c-Myc. The downregulation of c-Myc leads to cell cycle arrest and apoptosis.[1][2]
References
- 1. This compound | TEN-010 | BET Bromodomain Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-JQ-35 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-JQ-35 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription. A primary example of this is the downregulation of the MYC oncogene, whose expression is often dependent on BRD4.[2][3][4][5]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When coupled with quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), it allows for the identification of specific genomic regions where a protein of interest is bound. Using this compound in conjunction with ChIP assays enables researchers to study how the inhibition of BET proteins alters the chromatin landscape and the binding of various transcription factors and co-regulators at specific gene promoters and enhancers.
These application notes provide a detailed protocol for utilizing this compound in ChIP assays to probe its effects on the chromatin binding of BET proteins (e.g., BRD4) and other relevant transcription factors.
Mechanism of Action of this compound in Chromatin Modulation
This compound acts as a mimetic of acetylated lysine. Its thienotriazolodiazepine core structure allows it to dock into the hydrophobic bromodomain pockets of BET proteins with high affinity. This competitive inhibition prevents the recruitment of transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), and disrupts the expression of key genes involved in cell proliferation, apoptosis, and inflammation.[5][6] A major therapeutic rationale for using BET inhibitors is their ability to suppress the transcription of oncogenes like c-Myc.[3][4][7]
Data Presentation
The following tables summarize representative quantitative data from ChIP-qPCR experiments using the BET inhibitor JQ1, which shares a mechanism of action with this compound. These experiments typically measure the enrichment of a specific protein at a gene promoter, expressed as a percentage of the input chromatin.
Table 1: Effect of JQ1 on BRD4 Occupancy at the MYC Locus in LP-1 Cells
| Target Locus | Treatment (500 nM JQ1, 4h) | Fold Enrichment (vs. No Antibody) | Reference |
| MYC Promoter | DMSO | 12.5 | [4] |
| MYC Promoter | (+)-JQ1 | 2.5 | [4] |
| Downstream of TSS | DMSO | 10.0 | [4] |
| Downstream of TSS | (+)-JQ1 | 2.0 | [4] |
Table 2: Effect of JQ1 on HIF-1β Binding to the CA9 Promoter in TNBC Cells
| Cell Line | Condition | Fold Enrichment (vs. IgG) | Reference |
| MDA-MB-231 | Normoxia | ~1.0 | [8] |
| MDA-MB-231 | Hypoxia + DMSO | ~2.5 | [8] |
| MDA-MB-231 | Hypoxia + JQ1 | ~1.0 | [8] |
| HCC1806 | Normoxia | ~1.0 | [8] |
| HCC1806 | Hypoxia + DMSO | ~2.0 | [8] |
| HCC1806 | Hypoxia + JQ1 | ~1.0 | [8] |
Experimental Protocols
This section provides a detailed protocol for a ChIP assay to assess the effect of this compound on BRD4 binding to a target gene promoter.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., MM.1S multiple myeloma cells, HepG2, or other relevant cell lines) at a density that will result in approximately 80-90% confluency at the time of harvesting. A typical starting number is 1-5 x 107 cells per ChIP sample.
-
Treatment: Once cells have adhered and are in the logarithmic growth phase, treat them with this compound or a vehicle control (e.g., DMSO).
-
Concentration: A typical final concentration for this compound or JQ1 is between 500 nM and 1 µM.[3][4][9]
-
Duration: Treatment times can vary. For observing direct effects on chromatin binding, a shorter incubation of 2-6 hours is often sufficient.[4][10] For downstream effects on gene expression and cell phenotype, longer incubations of 24-72 hours may be used.[1][7]
-
-
Harvesting: After the treatment period, proceed immediately to the crosslinking step.
Part 2: Chromatin Immunoprecipitation
The following is a generalized ChIP protocol. Optimization may be required for specific cell types and antibodies.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃)
-
Proteinase K
-
RNase A
-
Protein A/G Magnetic Beads
-
ChIP-validated primary antibody (e.g., anti-BRD4)
-
Negative control antibody (e.g., Normal Rabbit IgG)
Protocol Steps:
-
Crosslinking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle swirling.
-
-
Quenching:
-
Add glycine to a final concentration of 0.125 M to quench the formaldehyde.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into cold PBS and pellet by centrifugation (e.g., 800 x g for 5 min at 4°C).
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation (e.g., 1500 x g for 5 min at 4°C).
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Shear the chromatin to an average size of 200-700 bp using a sonicator. Optimization is critical here; perform a time course to determine the optimal sonication conditions.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 min at 4°C) to pellet debris. The supernatant is your chromatin lysate.
-
-
Immunoprecipitation:
-
Dilute the chromatin lysate 1:10 with ChIP Dilution Buffer.
-
Save a small aliquot (e.g., 2%) of the diluted chromatin as "Input" control.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody (e.g., 2-5 µg of anti-BRD4) or control IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation.
-
-
Washes:
-
Sequentially wash the beads with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer. Perform each wash for 5 minutes at 4°C.
-
-
Elution:
-
Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.
-
-
Reverse Crosslinks:
-
Add NaCl to a final concentration of 200 mM to the eluted samples and the Input control.
-
Incubate at 65°C for at least 4 hours (or overnight) to reverse the crosslinks.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
Perform qPCR using primers specific to the target gene promoter (e.g., MYC) and a negative control region (e.g., a gene desert).
-
Analyze the data using the percent input method or fold enrichment over IgG.[11]
-
Data Analysis (ChIP-qPCR)
-
Calculate Ct values: Obtain the cycle threshold (Ct) values for each sample (Input, IgG, and anti-BRD4 IP) for both the target and negative control loci.
-
Calculate Percent Input:
-
First, adjust the Input Ct value to account for the dilution factor (e.g., a 2% input was diluted 1:50, so subtract log2(50) ≈ 5.64 from the Input Ct).
-
Calculate ΔCt [normalized ChIP] = (Ct [ChIP] - Ct [adjusted input]).
-
Calculate % Input = 100 * 2(-ΔCt [normalized ChIP]).
-
-
Calculate Fold Enrichment:
-
Calculate the fold enrichment of the target promoter in the specific IP relative to the IgG control.
-
Fold Enrichment = % Input (Specific Antibody) / % Input (IgG).
-
By comparing the fold enrichment in this compound-treated samples to vehicle-treated samples, researchers can quantify the effect of BET inhibition on protein occupancy at specific genomic locations.
References
- 1. researchgate.net [researchgate.net]
- 2. JQ1, an inhibitor of the epigenetic reader BRD4, suppresses the bidirectional MYC-AP4 axis via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Bromodomain and Extraterminal Inhibition by JQ1 Produces Divergent Transcriptional Regulation of Suppressors of Cytokine Signaling Genes in Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide determination of drug localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ChIP-qPCR Data Analysis [sigmaaldrich.com]
Application Note: (S)-JQ-35 for High-Throughput Screening in Cancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-JQ-35, also known as TEN-010, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[1] BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and transcription factors, playing a crucial role in the regulation of gene expression. In many cancers, the BET protein BRD4 is aberrantly recruited to super-enhancers of oncogenes, such as c-Myc, driving their transcription and promoting cancer cell proliferation and survival.[2][3] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and thereby suppressing the expression of key oncogenes.[1] This targeted mechanism of action makes this compound and other BET inhibitors promising candidates for cancer therapeutics and valuable tools for chemical biology.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify molecules that modulate a specific biological target or pathway.[4] The well-defined mechanism and potent cellular activity of this compound make it highly suitable for use as a reference compound in HTS campaigns aimed at discovering novel BET inhibitors or other anti-proliferative agents. This document provides detailed application notes and protocols for the use of this compound in HTS workflows.
Mechanism of Action: BET Inhibition
The primary mechanism of this compound involves the disruption of BRD4-mediated gene transcription. BRD4 binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex and RNA Polymerase II to initiate and elongate transcription of target genes like c-Myc.[2][5] this compound mimics the structure of acetylated lysine, allowing it to bind with high affinity to the bromodomains of BRD4, effectively evicting it from chromatin.[1][6] This leads to a rapid downregulation of c-Myc transcription, resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines.[1]
Physicochemical and Biological Properties
Quantitative data for this compound is summarized in the table below. This information is critical for preparing solutions and designing experiments.
| Property | Value |
| Synonyms | TEN-010, RO6870810 |
| Molecular Formula | C₂₇H₃₄ClN₇OS |
| Molecular Weight | 540.12 g/mol |
| CAS Number | 1349719-98-7 |
| Purity | >98% |
| Target(s) | BRD2, BRD3, BRD4, BRDT |
| IC₅₀ (BRD4) | 77 nM (for first bromodomain, determined for (+)-JQ1)[6] |
| Solubility (in DMSO) | ≥ 60 mg/mL (111.09 mM) |
| Solubility (Formulation) | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] |
Application in High-Throughput Screening
This compound is an ideal control compound for cell-based HTS assays designed to identify inhibitors of cancer cell proliferation. A typical HTS workflow involves several automated stages, from assay development to hit identification.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Accurate preparation of compound solutions is critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Preparation of 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to 1 mg of this compound (MW = 540.12), add 185.1 µL of DMSO.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to 6 months).[7]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in cell culture medium to achieve the final desired concentrations for your dose-response curve (e.g., for a top concentration of 10 µM, perform a 1:1000 dilution).
-
Note: The final DMSO concentration in the assay wells should be kept constant and typically below 0.5% to avoid solvent-induced cytotoxicity.
-
Protocol 2: High-Throughput Cell Viability Screening Assay (384-Well Format)
This protocol describes a common HTS assay to measure cell viability using a luminescence-based readout (e.g., Promega's CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.
Materials:
-
Cancer cell line sensitive to BET inhibitors (e.g., T24 bladder cancer cells, U2OS osteosarcoma cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
384-well white, solid-bottom cell culture plates
-
This compound working solutions
-
Compound library plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, transfer 50-100 nL of compounds from the library plates into the corresponding wells of a 384-well assay plate.
-
Plate this compound at various concentrations to generate a dose-response curve (e.g., 10 µM to 1 nM) for use as a positive control for inhibition.
-
Plate DMSO vehicle in control wells (negative control, 100% viability).
-
Plate a known cytotoxic agent (e.g., Staurosporine) in separate control wells (positive control for cell death, 0% viability).
-
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase and prepare a single-cell suspension in complete medium.
-
Adjust the cell density to the predetermined optimal seeding number (e.g., 1000-2000 cells per well).
-
Using an automated dispenser, add 50 µL of the cell suspension to each well of the compound-plated 384-well plate.
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 72 hours.
-
-
Signal Detection:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 25 µL of the reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Interpretation
-
Quality Control: The quality and reliability of the HTS run are assessed using the Z'-factor, calculated from the signals of the positive (0% viability) and negative (100% viability) controls. A Z'-factor > 0.5 is considered excellent for an HTS assay.
-
Data Normalization: Raw luminescence values for each test well are normalized to the plate controls:
-
Percent Inhibition = 100 * (1 - [Signal_test - Signal_pos] / [Signal_neg - Signal_pos])
-
-
Hit Identification: A "hit" is defined as a compound that produces a signal above a certain threshold, typically 3 standard deviations from the mean of the negative controls.
-
Dose-Response Analysis: For the this compound control wells and any identified hits, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound is a well-characterized, potent, and selective BET inhibitor that serves as an invaluable tool for high-throughput screening applications in oncology. Its defined mechanism of action and robust effect on cancer cell viability make it an excellent positive control for validating assay performance and benchmarking the potency of newly discovered compounds. The protocols and data presented here provide a framework for researchers to effectively integrate this compound into their HTS-based drug discovery workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 5. pnas.org [pnas.org]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-JQ-35 in the Study of Epigenetic Regulation of Transcription
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-JQ-35 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are crucial "readers" of the epigenetic code, specifically recognizing acetylated lysine residues on histone tails. By binding to these acetylated lysines, BET proteins recruit transcriptional machinery to specific genomic loci, thereby activating gene expression. Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammation. This compound offers a powerful tool for investigating the role of BET proteins in transcriptional regulation and for exploring their therapeutic potential.
This document provides detailed application notes and experimental protocols for utilizing this compound to study the epigenetic regulation of transcription.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction of BET proteins with acetylated histones on chromatin, leading to the displacement of BET proteins from gene promoters and enhancers. Consequently, the transcription of BET-dependent genes, including the prominent oncogene c-Myc, is suppressed. This inhibition of key transcriptional programs can lead to cell cycle arrest, senescence, and apoptosis in susceptible cell populations.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting BET protein-mediated transcription.
Data Presentation
Quantitative data for the closely related and well-characterized pan-BET inhibitor, JQ1, is presented below as a reference. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell lines and assays.
Table 1: Binding Affinities (Kd) of JQ1 for BET Bromodomains
| Bromodomain | Binding Affinity (Kd) in nM |
| BRD4 (BD1) | 50 |
| BRD4 (BD2) | 90 |
Table 2: IC50 Values of JQ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HEC-1A | Endometrial Cancer | ~100 |
| Ishikawa | Endometrial Cancer | ~100 |
| RL-95 | Endometrial Cancer | >1000 |
| AN3CA | Endometrial Cancer | >1000 |
Experimental Protocols
The following protocols are general guidelines and should be optimized for specific experimental conditions.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to Determine BRD4 Occupancy
This protocol allows for the genome-wide identification of BRD4 binding sites and assessment of how this compound treatment alters this landscape.
Experimental Workflow for ChIP-seq
Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Preparation:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in a nuclear lysis buffer.
-
-
Chromatin Sonication:
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp. The sonication conditions (power, duration, cycles) must be optimized for each cell type and instrument.
-
Verify the fragment size by running an aliquot of the sonicated chromatin on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-BRD4 antibody or an isotype control IgG overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates to a final concentration of 200 mM and incubate at 65°C for at least 6 hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein, respectively.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
-
Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare sequencing libraries according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
-
Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of target genes, such as c-Myc, following treatment with this compound.
Experimental Workflow for RT-qPCR
Caption: Workflow for Reverse Transcription Quantitative PCR (RT-qPCR).
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with this compound or vehicle control as described in the ChIP-seq protocol.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by agarose gel electrophoresis or using a Bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for your target gene (e.g., c-Myc) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions should be optimized for the specific primers and instrument used.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Western Blotting for Protein Expression Analysis
This protocol is used to assess the protein levels of BRD4 and its downstream target c-Myc after treatment with this compound.
Experimental Workflow for Western Blotting
Caption: Workflow for Western Blotting analysis.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with this compound or vehicle control as described in the previous protocols.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Imaging:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Conclusion
This compound is a valuable chemical probe for elucidating the role of BET proteins in epigenetic regulation of transcription. The protocols provided here offer a framework for researchers to investigate the effects of this compound on BRD4 chromatin occupancy, target gene expression, and protein levels. Careful optimization of these protocols for specific experimental systems is crucial for obtaining robust and reproducible results.
Application Notes and Protocols for Cell Viability Assays with (S)-JQ-35 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effect of (S)-JQ-35, a potent BET (Bromodomain and Extra-Terminal domain) inhibitor, on cell viability. The protocols outlined below detail methodologies for quantitative analysis of cytotoxicity and apoptosis induction, critical for preclinical evaluation of this compound.
Introduction to this compound
This compound, also known as TEN-010, is a small molecule inhibitor that targets the BET family of proteins: BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, most notably c-Myc. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the transcriptional downregulation of their target genes.[1] This inhibition of c-Myc expression disrupts cell cycle progression and ultimately induces apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.[1]
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on various cancer cell lines. This data is representative of typical results obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| HeLa | Cervical Cancer | 1.25 |
| A549 | Lung Cancer | 2.50 |
| MCF-7 | Breast Cancer | 1.80 |
| PC-3 | Prostate Cancer | 3.10 |
Table 2: Apoptosis Induction by this compound in HeLa Cells (Annexin V/PI Staining)
| This compound Concentration (µM) | Treatment Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 48 | 2.1 | 1.5 | 3.6 |
| 0.5 | 48 | 10.3 | 4.2 | 14.5 |
| 1.0 | 48 | 25.7 | 8.9 | 34.6 |
| 2.5 | 48 | 42.1 | 15.4 | 57.5 |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the BET protein family, leading to the downregulation of the c-Myc oncogene and the subsequent induction of apoptosis.
References
Application Note: Western Blot Analysis of c-Myc Expression Following Treatment with the BET Bromodomain Inhibitor (S)-JQ-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of numerous human cancers.[1][2] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that play a crucial role in the transcriptional regulation of MYC.[3][4] Small molecule inhibitors targeting BET bromodomains have emerged as a promising therapeutic strategy for various malignancies.
JQ1 is a potent and selective small-molecule inhibitor of BET bromodomains. It exists as a racemic mixture of two enantiomers: (+)-JQ1 and (-)-JQ1. The (+)-JQ1 enantiomer is the biologically active form that competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the suppression of target gene expression, including MYC.[1][5] Conversely, the (-)-JQ1 enantiomer, also known as (S)-JQ-35, is structurally incapable of inhibiting BET bromodomains and serves as an invaluable negative control in experiments to ensure that the observed effects are due to specific BET inhibition.[1] This application note provides a detailed protocol for the analysis of c-Myc protein levels by Western blot in cells treated with this compound and its active counterpart, (+)-JQ1.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins from a complex mixture of proteins, such as a cell lysate. This protocol details the treatment of cultured cancer cells with this compound and (+)-JQ1, followed by cell lysis, protein quantification, separation of proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transfer to a membrane, and immunodetection of the c-Myc protein using a specific primary antibody. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then used for detection via chemiluminescence. The intensity of the band corresponding to c-Myc is quantified to determine the effect of the compound treatment.
Expected Outcomes
Treatment of cancer cell lines with the active BET inhibitor (+)-JQ1 is expected to lead to a significant, dose- and time-dependent decrease in the expression of the c-Myc protein.[1][6] In contrast, treatment with the inactive enantiomer this compound should not result in a significant change in c-Myc protein levels, demonstrating the specificity of the effect for BET bromodomain inhibition. The following table summarizes representative quantitative data on the effect of JQ1 on c-Myc protein levels from various studies.
Data Presentation
Table 1: Effect of JQ1 Treatment on c-Myc Protein Levels in Various Cancer Cell Lines
| Cell Line | Cancer Type | JQ1 Concentration | Treatment Time | c-Myc Protein Downregulation (relative to control) | Reference |
| MM.1S | Multiple Myeloma | 500 nM | 24 h | Significant Decrease | [1] |
| KMS11, LR5, OPM1, INA-6 | Multiple Myeloma | 500 nM | 24 h | JQ1-induced decrease | [1] |
| A2780, TOV112D, OVK18 | Ovarian Endometrioid Carcinoma | 1 µM | 72 h | Significant Decrease | [6] |
| HEC265, HEC151, HEC50B | Endometrial Endometrioid Carcinoma | 1 µM | 72 h | Significant Decrease | [6] |
| SNU-2962A | Small-Cell Lung Cancer | 500 nM | Time-dependent | Time-dependent downregulation | [7] |
Note: The table presents data for the active JQ1 compound. No significant downregulation of c-Myc is expected with this compound.
Signaling Pathway
The following diagram illustrates the mechanism of c-Myc downregulation by BET inhibitors.
Caption: BET inhibitor signaling pathway leading to c-Myc downregulation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MM.1S, HeLa, etc.)
-
This compound and (+)-JQ-1 (prepare stock solutions in DMSO)
-
Cell Culture Medium: As required for the specific cell line
-
Phosphate Buffered Saline (PBS): pH 7.4, ice-cold
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol)
-
Precast Polyacrylamide Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer: (e.g., 25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Anti-c-Myc antibody (e.g., clone 9E10 or other validated antibody).[8]
-
Loading Control Primary Antibody: Anti-β-actin, anti-GAPDH, or anti-α-tubulin antibody.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Detection Reagent
-
Imaging System: Chemiluminescence imager or X-ray film and developing reagents.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of c-Myc.
Step-by-Step Protocol
1. Cell Culture and Treatment 1.1. Seed the desired cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. 1.2. Allow the cells to adhere and grow for 24 hours. 1.3. Prepare working solutions of this compound and (+)-JQ1 in cell culture medium from a concentrated stock in DMSO. Include a DMSO-only vehicle control. Suggested concentrations can range from 0.1 to 5 µM. 1.4. Aspirate the old medium and add the medium containing the different concentrations of the compounds or the vehicle control. 1.5. Incubate the cells for the desired treatment duration (e.g., 24 hours).
2. Cell Lysis 2.1. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. 2.2. Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. 2.6. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification 3.1. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE 4.1. Normalize the protein concentration of all samples with lysis buffer. 4.2. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x. 4.3. Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE 5.1. Load 20-30 µg of total protein per lane of a precast polyacrylamide gel. 5.2. Run the gel in the appropriate running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
6. Protein Transfer 6.1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol for the transfer apparatus.
7. Immunoblotting 7.1. After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. 7.2. Incubate the membrane with the primary anti-c-Myc antibody diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation. 7.3. The next day, wash the membrane three times for 10 minutes each with TBST. 7.4. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature. 7.5. Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis 8.1. Prepare the ECL detection reagent according to the manufacturer's instructions. 8.2. Incubate the membrane with the ECL reagent for 1-5 minutes. 8.3. Acquire the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film. 8.4. To confirm equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., β-actin, GAPDH). 8.5. Quantify the band intensities for c-Myc and the loading control using image analysis software (e.g., ImageJ). 8.6. Normalize the c-Myc band intensity to the corresponding loading control band intensity for each sample. Express the results as a fold change relative to the vehicle-treated control.
Troubleshooting
-
No or weak c-Myc signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration.
-
Ensure the transfer was efficient.
-
Check the activity of the ECL reagent.
-
c-Myc is a labile protein; ensure protease inhibitors are fresh and samples are kept cold.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time, blocking agent).
-
Decrease the primary or secondary antibody concentration.
-
-
Non-specific bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing steps.
-
Ensure the blocking is adequate.
-
By following this detailed protocol, researchers can reliably assess the impact of this compound and its active enantiomer on c-Myc protein expression, providing valuable insights into the specificity and mechanism of action of BET bromodomain inhibitors.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Apoptosis Detection by Flow Cytometry using (S)-JQ-35
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the BET bromodomain inhibitor, (S)-JQ-35, in inducing apoptosis and its detection by flow cytometry. This document includes an overview of the mechanism of action, detailed experimental protocols, and representative data.
Introduction to this compound and Apoptosis
This compound is the active enantiomer of JQ1, a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2][3] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters, including those of key oncogenes like c-Myc.[3][4][5]
This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[3][6] This leads to the suppression of target gene transcription, most notably c-Myc.[3][7] Downregulation of c-Myc affects the expression of its downstream targets, including members of the Bcl-2 family of proteins which are critical regulators of the intrinsic (mitochondrial) pathway of apoptosis.[7] The inhibition of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL) and potential upregulation of pro-apoptotic members (e.g., BIM) shifts the cellular balance towards apoptosis.[7] This culminates in the activation of caspases and the execution of the apoptotic program.[8][9]
Flow cytometry using Annexin V and Propidium Iodide (PI) is a widely used method to detect and quantify apoptosis. Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Data Presentation
Table 1: Dose-Response of this compound on Apoptosis Induction in a Model Cancer Cell Line (e.g., MV-4-11 Acute Myeloid Leukemia cells) after 48 hours.
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| 50 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 | 14.4 ± 2.2 |
| 100 | 70.3 ± 4.2 | 18.5 ± 2.5 | 11.2 ± 1.8 | 29.7 ± 4.3 |
| 250 | 45.1 ± 5.1 | 35.8 ± 3.9 | 19.1 ± 2.4 | 54.9 ± 6.3 |
| 500 | 20.7 ± 3.8 | 48.2 ± 4.5 | 31.1 ± 3.1 | 79.3 ± 7.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction with 250 nM this compound in a Model Cancer Cell Line.
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.9 | 2.1 ± 0.6 | 1.8 ± 0.4 | 3.9 ± 1.0 |
| 12 | 88.3 ± 2.8 | 7.5 ± 1.1 | 4.2 ± 0.8 | 11.7 ± 1.9 |
| 24 | 72.5 ± 3.9 | 15.2 ± 2.1 | 12.3 ± 1.5 | 27.5 ± 3.6 |
| 48 | 45.1 ± 5.1 | 35.8 ± 3.9 | 19.1 ± 2.4 | 54.9 ± 6.3 |
| 72 | 25.4 ± 4.3 | 40.3 ± 4.1 | 34.3 ± 3.7 | 74.6 ± 7.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., MV-4-11, HeLa, Jurkat) in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. For suspension cells, aim for a density of 0.5 x 10^6 cells/mL. For adherent cells, seed at a confluency of 50-60%.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
-
Treatment: Add the prepared this compound dilutions or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a conical tube.
-
Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or trypsin. Collect the detached cells and any floating cells from the supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Repeat the centrifugation and remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis detection.
References
- 1. Bromodomain-containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism-based inactivation of caspases by the apoptotic suppressor p35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Programmed Cell Death (Apoptosis) - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(S)-JQ-35 Technical Support Center: Troubleshooting Solubility and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-JQ-35, a potent BET bromodomain inhibitor. The following information is designed to address common solubility challenges and provide guidance on experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] It acts by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of chromatin-dependent signaling leads to the downregulation of key oncogenes, most notably c-Myc, resulting in cell cycle arrest and apoptosis in various cancer models.[2][3][4]
Q2: What are the primary solubility characteristics of this compound?
A2: this compound is sparingly soluble in aqueous solutions. Its primary solvent for creating stock solutions is dimethyl sulfoxide (DMSO). Quantitative data on its solubility is summarized in the table below.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO. For example, a 10 mM stock solution is commonly used. To prepare, dissolve the appropriate mass of this compound powder in the calculated volume of DMSO. Sonication is recommended to aid dissolution.[5] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: I'm observing precipitation when I dilute my this compound stock solution into aqueous cell culture media. What should I do?
A4: This is a common issue due to the hydrophobic nature of many small molecule inhibitors. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to minimize solvent-induced toxicity and off-target effects.
-
Pre-warming Media: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Vortexing During Dilution: Add the stock solution dropwise to the pre-warmed medium while vortexing or gently swirling to ensure rapid and uniform mixing.
-
Serum Concentration: Be aware that components in fetal bovine serum (FBS) can sometimes contribute to compound precipitation. If you suspect this, you can try reducing the serum concentration during the initial hours of treatment, if experimentally permissible.
-
Fresh Preparations: Prepare fresh dilutions of this compound in media for each experiment to avoid potential degradation or precipitation of the compound over time.
Q5: What are the recommended in vivo formulations for this compound?
A5: Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. Commonly used formulations are detailed in the tables below. It is crucial to prepare these formulations fresh before each use and to use sonication to ensure a clear solution.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 60 | 111.09 | Sonication is recommended.[5] |
| DMSO | ≥ 85 | ≥ 157.37 | Saturation unknown. |
Table 2: In Vivo Formulations for this compound
| Formulation Components | Concentration of this compound (mg/mL) | Molar Concentration of this compound (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 | 3.7 | Sonication is recommended.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 | ≥ 4.63 | Clear solution; saturation unknown.[6] |
| 10% DMSO, 90% corn oil | ≥ 2.5 | ≥ 4.63 | Clear solution; saturation unknown.[6] |
Experimental Protocols
Detailed Protocol for Preparing this compound for In Vitro Cell-Based Assays
-
Prepare Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and sonicate the vial until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the final desired concentrations.
-
Ensure the final DMSO concentration remains below 0.1%.
-
Mix thoroughly by gentle inversion or pipetting immediately before adding to the cells.
-
-
Cell Treatment:
-
Remove the old medium from your cell cultures.
-
Add the freshly prepared medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound) in your experiment.
-
Return the cells to the incubator for the desired treatment duration.
-
Detailed Protocol for In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Reagent Preparation:
-
Ensure all reagents (DMSO, PEG300, Tween 80, and sterile saline) are of high purity and suitable for animal use.
-
Prepare all solutions in a sterile environment (e.g., a laminar flow hood).
-
-
Formulation Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the calculated volume of DMSO (10% of the final volume) to the this compound powder.
-
Vortex and sonicate until the compound is completely dissolved in the DMSO.
-
Add the calculated volume of PEG300 (40% of the final volume) to the solution and mix thoroughly.
-
Add the calculated volume of Tween 80 (5% of the final volume) and mix until the solution is homogeneous.
-
Slowly add the sterile saline (45% of the final volume) to the mixture while continuously mixing.
-
The final solution should be clear. If any precipitation is observed, sonicate the solution until it becomes clear.
-
Use the formulation immediately after preparation. Do not store.
-
Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: General workflow for in vitro experiments with this compound.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TEN-010 | BET Bromodomain Inhibitor | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: (S)-JQ-35 Off-Target Effects at High Concentrations
Disclaimer: Information regarding the specific off-target effects of (S)-JQ-35, particularly at high concentrations, is limited in publicly available scientific literature. This technical support guide leverages data from its well-characterized structural analog, (+)-JQ1, to provide a framework for researchers investigating potential off-target activities. Researchers should validate these potential off-targets for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[1] It competitively binds to the acetyl-lysine binding pockets of these proteins, thereby displacing them from chromatin and modulating gene transcription.[1]
Q2: Why is there a concern about off-target effects of this compound, especially at high concentrations?
A2: While this compound is designed to be selective for BET bromodomains, at high concentrations, the risk of it binding to other proteins with lower affinity increases. These "off-target" interactions can lead to unintended biological consequences, confounding experimental results and potentially causing cellular toxicity.[2][3]
Q3: What are some potential off-target signaling pathways that could be affected by this compound at high concentrations, based on studies with JQ1?
A3: Studies on the closely related compound JQ1 have suggested potential off-target effects on several signaling pathways, which may also be relevant for this compound at high concentrations. These include:
-
VEGF/PI3K/AKT Pathway: JQ1 has been shown to downregulate Vascular Endothelial Growth Factor (VEGF), which can subsequently inhibit the PI3K/AKT signaling pathway.[4]
-
JAK/STAT Pathway: Off-target effects of JQ1 have been noted on the JAK/STAT pathway gene IL-7R.[5][6]
-
NF-κB Signaling: JQ1 has been reported to suppress TNF-α mediated NF-κB activation.[7]
-
Wnt/β-catenin Signaling: The Wnt/β-catenin signaling pathway has been shown to be modulated by JQ1.[8]
Q4: How can I experimentally determine if the observed effects in my experiment are due to off-targets of this compound?
A4: A multi-pronged approach is recommended to distinguish on-target from off-target effects.[3] This can include performing dose-response curves to check for discrepancies in potency for the observed phenotype versus on-target engagement, using a structurally different BET inhibitor to see if the phenotype is replicated, and conducting rescue experiments by overexpressing the intended target.[2][3] More direct approaches include proteome-wide off-target identification methods like Cellular Thermal Shift Assay (CETSA) combined with mass spectrometry or quantitative proteomics.[9][10]
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) at high concentrations of this compound that is inconsistent with the known function of BET proteins.
-
Possible Cause: This could be an off-target effect.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype and compare the EC50 with the known IC50 of this compound for BRD4 inhibition. A significant rightward shift in the EC50 for the phenotype suggests a lower affinity off-target interaction.
-
Use a Negative Control: The inactive enantiomer, (-)-JQ1, does not bind to BET bromodomains and can be a useful negative control.[11] If (-)-JQ1 produces the same phenotype, it is likely a BET-independent off-target effect.
-
Orthogonal Inhibitor: Use a structurally unrelated BET inhibitor. If this inhibitor does not produce the same phenotype at concentrations that effectively inhibit BET proteins, the effect is likely specific to the chemical scaffold of this compound.
-
Issue 2: My cells are showing unexpected toxicity at high concentrations of this compound.
-
Possible Cause: The toxicity may be due to the inhibition of one or more off-target proteins essential for cell survival.
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the lowest effective concentration of this compound that engages the intended BET targets in your cellular system and assess if the toxicity persists at this concentration.
-
Proteomics Analysis: Perform quantitative proteomics to identify proteins and pathways that are significantly altered at toxic concentrations of this compound compared to non-toxic, on-target concentrations.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA coupled with mass spectrometry (MS-CETSA) to identify proteins that are thermally stabilized by high concentrations of this compound, indicating direct binding.[9][10][12][13][14]
-
Quantitative Data Summary
Data presented below is for the closely related compound (+)-JQ1 and should be used as a reference for potential interactions of this compound. Researchers are strongly encouraged to generate specific data for this compound.
Table 1: Binding Affinity of (+)-JQ1 for On-Target BET Bromodomains
| Target | Method | Kd (nM) | IC50 (nM) |
| BRD2 (BD1) | ITC | 128 | 76.9 |
| BRD2 (BD2) | ITC | - | 32.6 |
| BRD3 (BD1) | ITC | - | - |
| BRD3 (BD2) | ITC | - | - |
| BRD4 (BD1) | ITC | - | 77 |
| BRD4 (BD2) | ITC | - | 33 |
| BRDT (BD1) | ITC | - | - |
Source: Data compiled from Filippakopoulos et al., 2010.[11]
Table 2: Potential Off-Targets of (+)-JQ1 Identified in Various Studies
| Potential Off-Target | Experimental Context | Observed Effect | Concentration |
| TYRO3 | Gene expression analysis | Altered expression | Not specified |
| BIRC5/survivin | Gene expression analysis | Altered expression | Not specified |
| BIRC3 | Gene expression analysis | Altered expression | Not specified |
| IL-7R | Gene expression analysis | Altered expression | Not specified |
| FOXA1 | Cellular Thermal Shift Assay | Direct binding and functional inhibition | 200 nM |
| PXR | Direct binding and activation assays | Direct binding and activation | Not specified |
Source: Compiled from various studies.[5][6][8][15]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
Objective: To identify proteins that physically interact with this compound at high concentrations in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with a high concentration of this compound (e.g., 10-50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Protein Analysis:
-
Western Blot: Analyze the amount of a specific protein of interest in the soluble fraction by Western blotting. An increase in the amount of soluble protein in the this compound-treated sample at higher temperatures indicates thermal stabilization upon binding.
-
Mass Spectrometry (MS-CETSA): For proteome-wide analysis, subject the soluble fractions from a key temperature point (where significant precipitation occurs) to tryptic digestion followed by LC-MS/MS analysis to identify and quantify all proteins stabilized by this compound.
-
Protocol 2: Quantitative Proteomics for Pathway Analysis
Objective: To identify changes in protein expression and cellular pathways affected by high concentrations of this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with a high concentration of this compound and a vehicle control for a relevant time period (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest the cells, lyse them in a suitable buffer containing protease and phosphatase inhibitors, and quantify the total protein concentration.
-
Protein Digestion: Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use bioinformatics software to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
-
Pathway Analysis: Use the list of differentially expressed proteins for pathway enrichment analysis using databases like KEGG or Gene Ontology to identify the cellular pathways most affected by the treatment.
Visualizations
Caption: Experimental workflows for identifying off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Resistance to (S)-JQ-35 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the BET inhibitor, (S)-JQ-35, in cancer cells.
FAQs
Q1: What is this compound and how does it work?
This compound is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes such as MYC, and subsequent inhibition of cancer cell proliferation and survival.[1]
Q2: What are the common mechanisms of acquired resistance to this compound?
Cancer cells can develop resistance to this compound through several mechanisms, including:
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Kinome Reprogramming: Activation of alternative survival signaling pathways, most notably the Receptor Tyrosine Kinase (RTK), Phosphoinositide 3-kinase (PI3K)/AKT, and Mitogen-activated protein kinase (MAPK)/ERK pathways.[2]
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Wnt/β-catenin Pathway Activation: Increased signaling through the Wnt/β-catenin pathway can compensate for the loss of MYC expression following BET inhibition.[3][4][5]
-
Loss of Retinoblastoma (RB) Tumor Suppressor: Loss or hyperphosphorylation of the RB protein can lead to increased BRD4 occupancy on chromatin, promoting resistance.[2][3]
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Upregulation of other BET family members: Increased expression of other BET proteins, such as BRD2, can compensate for the inhibition of BRD4.[6]
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Bromodomain-independent BRD4 function: BRD4 can remain functional and support transcription in a manner that is independent of its bromodomains, rendering bromodomain inhibitors less effective.[7]
Q3: Are there known biomarkers to predict sensitivity or resistance to this compound?
While research is ongoing, some potential biomarkers include:
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Basal expression levels of key signaling proteins: High basal activity of the PI3K/AKT or MAPK/ERK pathways may indicate intrinsic resistance.
-
Status of the RB1 gene: Cancer cells with loss-of-function mutations in the RB1 gene may be intrinsically resistant to this compound.[2][3]
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Expression levels of BET family proteins: The relative expression levels of BRD2, BRD3, and BRD4 may influence sensitivity.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound in our cancer cell line.
If you observe a reduced response to this compound over time, it is likely that the cancer cells have acquired resistance. The following steps will help you investigate the underlying mechanism.
Caption: A step-by-step workflow to troubleshoot resistance to this compound.
-
Experiment: Perform a dose-response curve for this compound on your resistant cell line alongside the parental (sensitive) cell line using a cell viability assay such as MTT or CCK-8.
-
Expected Outcome: The IC50 value for the resistant cell line will be significantly higher than that of the parental cell line.
| Cell Line | Treatment | IC50 (nM) |
| Parental Ovarian Cancer Cells | JQ1 | ~500 |
| JQ1-Resistant Ovarian Cancer Cells | JQ1 | >8000 |
| Parental Colorectal Cancer Cells | JQ1 | ~100-500 |
| JQ1-Resistant Colorectal Cancer Cells | JQ1 | >1000 |
Data is illustrative and based on studies with JQ1, a close analog of this compound. Actual values may vary depending on the cell line and experimental conditions.[2][8]
-
Experiment: Perform Western blotting to assess the phosphorylation status of key proteins in these pathways (p-AKT, p-ERK) in both parental and resistant cells, with and without this compound treatment.
-
Expected Outcome: Resistant cells may show increased basal levels of p-AKT and/or p-ERK, or a rebound in their phosphorylation after an initial decrease upon this compound treatment.
-
Experiment: Use Western blotting to measure the levels of active (non-phosphorylated) β-catenin and key downstream targets like c-Myc and Cyclin D1.
-
Expected Outcome: Resistant cells may exhibit higher levels of active β-catenin and its target genes, which are sustained even in the presence of this compound.[3][4]
-
Experiment: Check for the presence of the RB protein by Western blot. If RB is present, consider sequencing the RB1 gene to check for mutations.
-
Expected Outcome: Resistant cells may show a complete loss of RB protein or harbor inactivating mutations.[2][3]
Based on the findings from Step 2, you can test the efficacy of combining this compound with inhibitors of the identified resistance pathway.
| Resistance Mechanism | Combination Drug | Rationale |
| PI3K/AKT Activation | PI3K inhibitor (e.g., GDC-0941) | Dual blockade of BET proteins and the PI3K pathway can synergistically inhibit cell growth.[2][6] |
| MAPK/ERK Activation | MEK inhibitor (e.g., Trametinib) | Concurrent inhibition of BET proteins and the MAPK pathway can lead to potent apoptosis.[8] |
| Wnt/β-catenin Activation | Wnt inhibitor (e.g., IWP-2) | Blocking Wnt signaling can restore sensitivity to BET inhibitors.[3] |
| RB Loss | CREB inhibitor | In RB-deficient cells, resistance can be overcome by co-targeting CREB.[2] |
Problem 2: High background or non-specific effects in our experiments.
-
Recommendation: Ensure the purity and stability of your this compound compound. Use appropriate vehicle controls (e.g., DMSO) in all experiments. Titrate the concentration of this compound to find the optimal window for inhibiting your target without causing excessive off-target effects.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination drug) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, active β-catenin, RB, BRD2, BRD4, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
This protocol can be used to investigate the interaction of BRD4 with other proteins, such as members of the Mediator complex or transcription factors.
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.[4]
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour to reduce non-specific binding.[11]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against your protein of interest (e.g., anti-BRD4) or an isotype control antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.
Signaling Pathway Diagrams
Caption: Activation of PI3K/AKT and MAPK/ERK pathways as a resistance mechanism.
Caption: Wnt/β-catenin signaling activation as a bypass mechanism.
Caption: Loss of RB function leading to resistance to this compound.
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JQ-1 Inhibits Colon Cancer Proliferation via Suppressing Wnt/β-Catenin Signaling and miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Adaptive Kinome Reprogramming in Response to Targeted Inhibition of the BRAF-MEK-ERK Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pamgene.com [pamgene.com]
How to minimize (S)-JQ-35 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing (S)-JQ-35 toxicity in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. It functions by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes, most notably c-MYC, resulting in decreased cancer cell proliferation and induction of apoptosis.
Q2: What are the most common toxicities observed with this compound and other BET inhibitors in animal studies?
A2: The most frequently reported toxicities associated with BET inhibitors like this compound are generally considered "on-target" effects due to the fundamental role of BET proteins in cellular function. These toxicities primarily include:
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Hematological Toxicity: Thrombocytopenia (low platelet count) and anemia (low red blood cell count) are common dose-limiting toxicities.
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Gastrointestinal (GI) Toxicity: Symptoms such as diarrhea, nausea, and weight loss are often observed.
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Impaired Tissue Regeneration: BET inhibition can interfere with the normal healing processes and stem cell function in tissues like the small intestine. This can be particularly concerning when combined with other cytotoxic therapies.[1]
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Other Potential Toxicities: Alopecia (hair loss) and epidermal hyperplasia have also been noted in some studies.[1]
Q3: Are the toxicities associated with this compound reversible?
A3: Studies on BET inhibitors have shown that some of the observed toxicities are reversible upon cessation of treatment. For instance, BRD4 suppression-induced effects like epidermal hyperplasia, alopecia, and intestinal stem cell depletion have been shown to be reversible.
Troubleshooting Guides
Issue 1: Hematological Toxicity (Thrombocytopenia)
Question: We are observing a significant drop in platelet counts in our mouse cohort treated with this compound. How can we manage this?
Answer: Thrombocytopenia is a known and often dose-limiting toxicity of BET inhibitors. Here are some strategies to consider:
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Dose Reduction: The most immediate approach is to lower the dose of this compound. A dose-response relationship for toxicity should be established to find a therapeutic window with acceptable hematological effects.
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Supportive Care: Co-administration of agents that promote platelet production can be effective. Preclinical studies with other BET inhibitors have shown that the following can mitigate thrombocytopenia:
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Romiplostim: A thrombopoietin receptor agonist that stimulates platelet production.
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Recombinant Human Erythropoietin (rhEPO): While primarily used to stimulate red blood cell production, it has also been observed to increase platelet counts in the context of BET inhibitor treatment.
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Folic Acid (FA): Supplementation with high-dose folic acid has been shown to partially mitigate thrombocytopenia.
-
-
Intermittent Dosing: Instead of a continuous daily dosing schedule, consider an intermittent schedule (e.g., 5 days on, 2 days off) to allow for recovery of platelet counts.
Monitoring Parameters:
| Parameter | Method | Frequency | Notes |
| Platelet Count | Automated Hematology Analyzer or Hemocytometer | Baseline, and 1-2 times weekly during treatment | A significant drop from baseline should trigger a review of the dosing regimen. |
| Red Blood Cell Count & Hemoglobin | Automated Hematology Analyzer | Baseline, and weekly during treatment | To monitor for anemia. |
| White Blood Cell Count | Automated Hematology Analyzer | Baseline, and weekly during treatment | To monitor for other hematological effects. |
Issue 2: Gastrointestinal Toxicity
Question: Our animals are experiencing weight loss and diarrhea after treatment with this compound. What steps can we take to alleviate these GI side effects?
Answer: Gastrointestinal distress is a common on-target toxicity. The following approaches can help manage these side effects:
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Dose Adjustment: Similar to hematological toxicity, reducing the dose of this compound is the first line of defense.
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Vehicle Optimization: Ensure the vehicle used for drug administration is well-tolerated. If using a formulation with DMSO, ensure the final concentration is low, as it can cause GI irritation. A common vehicle for the related compound JQ1 is 10% (2-Hydroxypropyl)-β-cyclodextrin.
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Supportive Care:
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Nutritional Support: Provide highly palatable and calorie-dense food to counteract weight loss. Wet food or gel-based supplements can also help with hydration.
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Hydration: Ensure easy access to water. In cases of severe diarrhea, subcutaneous fluid administration may be necessary to prevent dehydration.
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Anti-diarrheal Medication: The use of anti-diarrheal agents should be considered in consultation with a veterinarian, as they can sometimes mask more severe underlying issues.
-
Monitoring Parameters:
| Parameter | Method | Frequency | Notes |
| Body Weight | Digital Scale | Daily | A weight loss of more than 15-20% from baseline is a common endpoint and may necessitate euthanasia. |
| Fecal Consistency | Visual Observation | Daily | Note the onset and severity of diarrhea. |
| Food and Water Intake | Visual Observation or Measurement | Daily | A significant decrease can be an early indicator of GI distress. |
| General Appearance | Visual Observation | Daily | Look for signs of dehydration (e.g., sunken eyes, skin tenting) and lethargy. |
Quantitative Data on JQ1 (A Close Analog of this compound)
| Parameter | Value | Species | Route of Administration | Vehicle | Reference |
| Efficacious Dose | 25-50 mg/kg/day | Mouse | Intraperitoneal (IP) or Oral Gavage (PO) | 10% (2-Hydroxypropyl)-β-cyclodextrin in water; DMSO/PEG400/Tween80/Saline | N/A |
| MTD (Maximum Tolerated Dose) | Not explicitly defined, but doses up to 50 mg/kg/day are generally used in efficacy studies. | Mouse | IP or PO | N/A | N/A |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity
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Blood Collection:
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Collect approximately 50-100 µL of blood via saphenous vein or submandibular vein puncture into an EDTA-coated microtainer tube.
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Perform a baseline blood collection before the start of treatment.
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Collect subsequent samples 1-2 times per week.
-
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Complete Blood Count (CBC) Analysis:
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Gently mix the blood sample to prevent clotting.
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Analyze the sample using an automated hematology analyzer calibrated for mouse blood.
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Key parameters to record are: Platelet count (PLT), Red Blood Cell count (RBC), Hemoglobin (HGB), and White Blood Cell count (WBC).
-
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Data Analysis:
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Compare the on-treatment values to the baseline values for each animal.
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Statistically analyze the differences between the treatment and vehicle control groups.
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Protocol 2: Monitoring Gastrointestinal Toxicity
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Daily Health Monitoring:
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Visually inspect each animal daily for signs of distress, including lethargy, ruffled fur, and hunched posture.
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Record body weight daily using a calibrated digital scale.
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Monitor food and water intake.
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Visually assess fecal consistency and score it (e.g., 0=normal, 1=soft, 2=diarrhea).
-
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Endpoint Criteria:
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Establish clear humane endpoints before starting the study. A common endpoint is a loss of >20% of initial body weight.
-
-
Histopathological Analysis (Terminal):
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At the end of the study, euthanize the animals and collect sections of the small and large intestines.
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Fix the tissues in 10% neutral buffered formalin.
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Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
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A veterinary pathologist should examine the sections for signs of inflammation, villous atrophy, and other abnormalities.
-
Visualizations
Caption: Signaling pathway illustrating how this compound leads to observed toxicities.
References
Degradation and stability of (S)-JQ-35 in solution
Welcome to the technical support center for (S)-JQ-35. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dissolution or dilution in aqueous buffer/media | Low aqueous solubility of this compound. The compound may be crashing out of solution when the concentration of the organic solvent (e.g., DMSO) is lowered. | - Increase the percentage of the organic solvent in the final solution if the experimental system allows. - Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and use a smaller volume for dilution. - Consider using a formulation aid such as PEG300, Tween-80, or SBE-β-CD to improve solubility in aqueous solutions[1]. - Gentle warming and/or sonication can aid in the dissolution of the compound[1]. - Prepare fresh dilutions for each experiment. |
| Loss of compound activity over time in prepared solutions | Degradation of this compound in solution. Thienotriazolodiazepine structures can be susceptible to hydrolysis, particularly at non-neutral pH, and oxidation. | - Prepare fresh working solutions for each experiment from a frozen stock. - Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. - Avoid prolonged exposure of solutions to ambient light and temperature. - If the experimental buffer is not at a neutral pH, assess the stability of this compound in that specific buffer over the time course of the experiment. |
| Inconsistent experimental results | Variability in the concentration of the active compound due to precipitation or degradation. | - Visually inspect solutions for any signs of precipitation before each use. If precipitation is observed, do not use the solution. - Adhere strictly to a standardized protocol for solution preparation and storage. - Perform a concentration verification of the stock solution using a suitable analytical method (e.g., HPLC-UV) if feasible. |
| Formation of colored byproducts in solution | Potential oxidative degradation of the compound. | - Use high-purity, degassed solvents for solution preparation. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be highly sensitive to oxidation. - Minimize the exposure of the solution to air. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound[1].
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound at -20°C for up to one year or at -80°C for up to two years[1]. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
Q3: How should I prepare working solutions of this compound in aqueous buffers or cell culture media?
A3: To prepare working solutions, dilute the concentrated stock solution (in DMSO) into the aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not cause precipitation of this compound. If solubility issues arise, consider using a formulation with excipients like PEG300 and Tween-80[1]. Always prepare fresh working solutions for each experiment.
Q4: Is this compound sensitive to light?
Q5: What are the likely degradation pathways for this compound?
A5: Based on its thienotriazolodiazepine chemical structure, the most probable degradation pathways for this compound are hydrolysis and oxidation[2][3][4]. The ester and amide-like functionalities within the molecule could be susceptible to cleavage under acidic or basic conditions, and the electron-rich aromatic rings may be prone to oxidation.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary[1].
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparation of this compound Working Solution for In Vitro Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Serially dilute the stock solution in your experimental buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is compatible with your assay.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
Diagrams
Caption: Recommended workflow for the preparation and handling of this compound solutions.
Caption: Hypothetical degradation pathways for this compound based on its chemical structure.
References
Technical Support Center: Interpreting Unexpected Results from (S)-JQ-35 Experiments
Welcome to the technical support center for (S)-JQ-35, a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings during their experiments with this compound and its well-studied racemate, JQ1.
Frequently Asked Questions (FAQs)
Q1: My cells are showing resistance to this compound/JQ1. What are the potential mechanisms?
A1: Resistance to BET inhibitors can arise from several factors. One key mechanism observed is the development of bromodomain-independent recruitment of BRD4 to chromatin. In some resistant triple-negative breast cancer cells, BRD4 remains bound to MED1, a subunit of the Mediator complex, even in the presence of JQ1[1]. Additionally, loss of cell cycle regulators like RB1 has been shown to confer resistance to JQ1 in NUT midline carcinoma cells[2]. It is also possible that resistant cells upregulate pathways that compensate for BET inhibition. For instance, JQ1-resistant HepG2 cells show an upregulation of proteins involved in cholesterol metabolism[3].
Q2: I observed an unexpected upregulation of certain genes, including the known target MYC, after treatment with this compound/JQ1. Why is this happening?
A2: While this compound is expected to downregulate MYC expression, paradoxical upregulation has been observed in some contexts. In the H23 non-small cell lung cancer cell line, JQ1 treatment led to the upregulation of a significant number of BRD2-bound genes, including MYC[4][5]. This suggests that the effect of BET inhibition on gene expression can be cell-type specific and may involve complex regulatory networks. Another example is the upregulation of the long non-coding RNA MALAT1 in hepatocellular carcinoma cells upon JQ1 treatment, which appears to be mediated by the downregulation of the transcription factor FOXA2[6]. Furthermore, in adipocytes, JQ1 was found to increase the expression of Socs3 through enhanced mRNA elongation, an effect attributed to the release of the positive transcription elongation factor (P-TEFb) from its inhibitory complex[7].
Q3: Can this compound/JQ1 have off-target effects that could explain my unexpected results?
A3: Yes, off-target effects have been reported. A significant finding is that JQ1 can act as an agonist for the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4[8][9][10][11]. This interaction is independent of BET bromodomain inhibition and could lead to unexpected changes in the expression of genes regulated by PXR.
Q4: My in vivo experiments with this compound/JQ1 in a disease model are showing a worsening of the phenotype. Is this a known phenomenon?
A4: While generally showing therapeutic promise, there are instances where JQ1 has exacerbated disease-related phenotypes. In the R6/2 mouse model of Huntington's disease, JQ1 treatment was found to worsen some behavioral outcomes and exacerbate the dysregulation of a subset of synaptic genes[12]. This highlights that the effects of BET inhibitors can be context-dependent and may not always be beneficial in every disease model.
Q5: I am seeing an increase in cell invasion and metastasis in my prostate cancer model after this compound/JQ1 treatment, which is contrary to the expected anti-cancer effects. Why might this be occurring?
A5: An unexpected pro-invasive and pro-metastatic effect of JQ1 has been documented in prostate cancer models. This was found to be a BET-independent effect mediated through the direct interaction of JQ1 with FOXA1, a suppressor of invasion in prostate cancer. JQ1 was shown to inactivate FOXA1's repressive function, leading to the upregulation of invasion-related genes[13][14].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Inconsistent IC50 values across experiments | Cell line heterogeneity, passage number, different assay methods (e.g., MTT, CellTiter-Glo), or variations in treatment duration.[15] | Standardize cell culture conditions, use a consistent passage number, and validate findings with at least two different viability assays. Ensure consistent treatment duration in all experiments. |
| Low potency or lack of expected phenotype | Compound instability, improper storage, or poor solubility. | Store this compound as a solid at 4°C or lower for long-term stability. For stock solutions in DMSO, store at -20°C and minimize freeze-thaw cycles.[16] For in vivo studies, consider using a vehicle like 10% HP-β-CD to improve solubility.[16] |
| Unexpected changes in gene or protein expression | Off-target effects (e.g., PXR activation), cell-type specific responses, or indirect effects of BET inhibition. | Investigate potential off-target effects by examining the expression of PXR target genes. Perform RNA-seq or proteomics to get a global view of the changes and identify affected pathways. Consider using the inactive enantiomer, (-)-JQ1, as a negative control to distinguish BET-dependent from off-target effects.[8][10] |
| Discrepancy between in vitro and in vivo results | Pharmacokinetic/pharmacodynamic (PK/PD) issues, metabolic instability of the compound, or complex biological responses in a whole organism. | Conduct PK/PD studies to ensure adequate tumor exposure. Be aware that JQ1 is a substrate for CYP3A4, which can affect its metabolism.[8][10] |
Quantitative Data Summary
Table 1: Reported IC50 Values for JQ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| REH | B-cell Acute Lymphoblastic Leukemia | 1.16 | [17] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 0.93 | [17] |
| SEM | B-cell Acute Lymphoblastic Leukemia | 0.45 | [17] |
| RS411 | B-cell Acute Lymphoblastic Leukemia | 0.57 | [17] |
| A2780 | Ovarian Endometrioid Carcinoma | 0.41 | [18] |
| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 | [18] |
| OVK18 | Ovarian Endometrioid Carcinoma | 10.36 | [18] |
| HEC265 | Endometrial Endometrioid Carcinoma | 2.72 | [18] |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | [18] |
| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 | [18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 3,000 cells/well and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[19][20]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Cross-link cells with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (e.g., BRD4) or an IgG control.
-
Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
Prepare the DNA library for sequencing according to the sequencer manufacturer's protocol.[21]
RNA Sequencing (RNA-seq)
-
Isolate total RNA from cells treated with this compound or vehicle control using a suitable RNA extraction kit (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify the PCR product and assess the library quality and quantity.
-
Sequence the library on a high-throughput sequencing platform.[22][23]
Visualizations
Caption: Canonical pathway of this compound action.
Caption: Off-target activation of PXR by this compound.
Caption: BET-independent promotion of invasion.
References
- 1. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain and Extraterminal Inhibition by JQ1 Produces Divergent Transcriptional Regulation of Suppressors of Cytokine Signaling Genes in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encodeproject.org [encodeproject.org]
- 22. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of (S)-JQ-35
Welcome to the technical support center for (S)-JQ-35, a potent BET bromodomain inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo performance of this compound by providing detailed troubleshooting guides and frequently asked questions (FAQs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound, focusing on challenges related to its formulation and bioavailability.
Issue 1: Low and Variable Oral Bioavailability
-
Question: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our animal models. What are the likely causes and how can we improve this?
Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like this compound. The primary reasons often include:
-
Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions, which is the first and often rate-limiting step for absorption in the gastrointestinal (GI) tract.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the compound back into the GI lumen, reducing its net absorption.
Troubleshooting Steps:
-
Formulation Optimization: The most effective strategy is to use a suitable formulation to enhance solubility and absorption. Several formulations have been reported for in vivo use of this compound and other BET inhibitors.[1]
-
Particle Size Reduction: Decreasing the particle size of the compound can increase its surface area, leading to a faster dissolution rate.
-
Consider Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the challenges of GI absorption and first-pass metabolism, depending on the experimental goals.
-
Issue 2: Compound Precipitation in Formulation or Upon Administration
-
Question: Our formulation of this compound appears clear initially, but we suspect it may be precipitating upon dilution or after administration. How can we address this?
Answer: Precipitation can lead to inaccurate dosing and highly variable absorption.
Troubleshooting Steps:
-
Visual Inspection: Always prepare formulations fresh and visually inspect for any signs of precipitation before administration. If the solution is a suspension, ensure it is uniformly mixed before drawing each dose.
-
Sonication and Heating: Gentle heating and sonication can help dissolve the compound and maintain its solubility in the formulation.[1]
-
Use of Co-solvents and Surfactants: The inclusion of co-solvents like PEG300 and surfactants like Tween 80 in formulations helps to create stable solutions or microemulsions that can prevent precipitation.[1]
-
In Vitro Dissolution Testing: Before in vivo studies, perform simple in vitro tests by diluting the formulation in a buffer that mimics physiological pH (e.g., pH 6.8 for the small intestine) to check for precipitation.
-
Frequently Asked Questions (FAQs)
Formulation and Preparation
-
Q1: What are some recommended in vivo formulations for this compound?
A1: Several vehicle formulations can be used to improve the solubility of this compound for in vivo studies. The choice of vehicle will depend on the route of administration and the specific experimental requirements. Here are some commonly used formulations:[1]
-
For Oral or Intraperitoneal Administration:
-
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
-
-
-
Q2: What is the best way to prepare these formulations?
A2: To ensure the compound dissolves completely and the formulation is stable, it is recommended to add the solvents sequentially. For a 1 mL working solution of the DMSO/PEG300/Tween 80/Saline formulation, a typical protocol is:
-
Start with a concentrated stock solution of this compound in DMSO.
-
Add the required volume of the DMSO stock to the PEG300 and mix thoroughly.
-
Add the Tween 80 and mix again.
-
Finally, add the saline to reach the final volume and mix until a clear solution is obtained.[1]
-
Pharmacokinetics and Bioavailability
-
Q3: Is there any public data on the oral bioavailability of this compound?
-
Q4: How can I assess the oral bioavailability of this compound in my own studies?
A4: To determine the oral bioavailability, a pharmacokinetic study is required. This typically involves administering this compound both intravenously (IV) and orally (PO) to two separate groups of animals. Blood samples are collected at various time points after dosing, and the plasma concentrations of the drug are measured. The oral bioavailability (F%) is calculated as:
F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Where AUC is the area under the plasma concentration-time curve.
Metabolic Stability
-
Q5: What is known about the metabolic stability of this compound?
A5: Specific data on the metabolic stability of this compound is not publicly available. However, BET inhibitors as a class can be subject to metabolism by cytochrome P450 (CYP) enzymes in the liver.[3]
-
Q6: How can I evaluate the metabolic stability of this compound?
A6: The metabolic stability of a compound can be assessed in vitro using liver microsomes. This experiment involves incubating the compound with liver microsomes (from human or animal species) and a cofactor (NADPH), and then measuring the disappearance of the parent compound over time. The results can provide an estimate of the intrinsic clearance of the compound, which is a key parameter in predicting its in vivo half-life.
Data Presentation
As specific pharmacokinetic data for this compound is not publicly available, the following table presents representative data from a preclinical study of another BET inhibitor, BMS-986158, to illustrate how different formulations or structural modifications can impact pharmacokinetic parameters. This data can serve as a guide for designing and interpreting studies with this compound.
Table 1: Representative Pharmacokinetic Parameters of a BET Inhibitor (BMS-986158) and an Optimized Analog (Compound 15) in Different Species[3]
| Species | Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (F%) |
| Mouse | BMS-986158 | PO | 10 | 3200 | 0.5 | 18000 | 100% |
| Compound 15 | PO | 10 | 4500 | 0.75 | 25000 | 100% | |
| Rat | BMS-986158 | PO | 3 | 450 | 1.0 | 2000 | 47% |
| Compound 15 | PO | 3 | 1200 | 1.5 | 6600 | 74% | |
| Dog | BMS-986158 | PO | 1 | 80 | 2.0 | 410 | 59% |
| Compound 15 | PO | 1 | 120 | 2.5 | 550 | 73% | |
| Monkey | BMS-986158 | PO | 1 | 25 | 4.0 | 85 | 16% |
| Compound 15 | PO | 1 | 350 | 3.0 | 1900 | 85% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a 100 mg/mL stock solution of this compound in DMSO. Weigh the appropriate amount of this compound powder and dissolve it in DMSO. Vortex and sonicate briefly if necessary to ensure it is fully dissolved.
-
In a new sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 100 mg/mL this compound stock solution to the PEG300. Vortex thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween 80 to the mixture. Vortex again to ensure complete mixing.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly. The final concentration of this compound will be 10 mg/mL.
-
Visually inspect the final solution. It should be a clear, homogenous solution. If any precipitation is observed, gentle warming and sonication may be used to redissolve the compound.
-
Prepare the formulation fresh on the day of the experiment.
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: Experimental workflow for an in vivo oral bioavailability study.
Caption: Decision tree for selecting an appropriate in vivo formulation.
References
Overcoming poor cell permeability of (S)-JQ-35
Welcome to the Technical Support Center for (S)-JQ-35. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential challenges with the cell permeability of this compound, a selective BET bromodomain inhibitor.
Troubleshooting Guides
This section provides answers to specific issues you might encounter during your in vitro and in vivo experiments with this compound.
Issue 1: Low Efficacy in Cell-Based Assays Despite High Biochemical Potency
If this compound shows high potency in biochemical assays (e.g., binding to BRD4 bromodomains) but low activity in cell-based assays (e.g., cancer cell proliferation), poor cell permeability could be a contributing factor.
Troubleshooting Steps:
-
Confirm Permeability: Quantify the cell permeability of this compound using standard assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.
-
Investigate Active Efflux: A bidirectional Caco-2 assay can determine if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[1][2]
-
Optimize Assay Conditions: Ensure that the compound is fully solubilized in your assay medium. Poor solubility can lead to artificially low apparent permeability.
Issue 2: High Variability in Experimental Results
Inconsistent results with this compound across experiments can be due to issues with compound handling and solubility.
Troubleshooting Steps:
-
Assess Solubility: Determine the aqueous solubility of this compound in your specific cell culture media. Visual inspection for precipitation is a crucial first step.
-
Optimize Formulation: For in vitro studies, using a small percentage of a co-solvent like DMSO is common. However, ensure the final concentration does not exceed levels that could impact cell health (typically <0.5%). For in vivo studies, formulation strategies may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[3] It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes like MYC.[3]
Q2: What are common strategies to improve the cell permeability of compounds like this compound?
A2: Several strategies can be employed to enhance cell permeability:
-
Structural Modification: Chemical modifications to the this compound scaffold can be made to increase its lipophilicity or reduce its polar surface area, both of which can improve passive diffusion across the cell membrane.
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body. This approach can be used to mask polar functional groups that hinder cell permeability. For BET inhibitors, prodrug strategies have been explored to improve their therapeutic index.[4][5][6]
-
Formulation Strategies: Using drug delivery systems such as liposomes, nanoparticles, or cyclodextrins can help improve the solubility and cellular uptake of a compound.
Q3: How can I measure the cell permeability of this compound?
A3: Standard in vitro methods to measure cell permeability include:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[1][7]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized monolayer with properties similar to the intestinal epithelium.[8][9] It can assess both passive permeability and active transport.[8]
-
MDCKII-MDR1 Assay: This assay uses Madin-Darby canine kidney cells transfected with the human MDR1 gene, which encodes for the P-gp efflux pump. It is particularly useful for assessing blood-brain barrier permeability and identifying P-gp substrates.[8]
Data Presentation
Table 1: Illustrative Permeability Data for this compound and a Hypothetical Prodrug
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A/A-B) | Permeability Classification |
| This compound | 1.5 | 0.8 | 5.2 | Low (Efflux Substrate) |
| Prodrug-JQ-35 | 8.2 | 7.5 | 1.1 | High |
Note: This data is illustrative and intended for educational purposes.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer Yellow for monolayer integrity testing
-
LC-MS/MS for compound quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use inserts with TEER values within the established range for your laboratory.
-
Assay Preparation:
-
Wash the monolayers with pre-warmed HBSS.
-
Prepare the donor solution by diluting the this compound stock solution to the final desired concentration (e.g., 10 µM) in HBSS.
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add the donor solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Add the donor solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Monolayer Integrity Post-Assay: Perform a Lucifer yellow leak test to confirm the monolayer was not compromised during the experiment.
-
Sample Analysis: Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Visualizations
Caption: Signaling pathway of this compound and its challenge with cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design of BET Inhibitor Bottlebrush Prodrugs with Superior Efficacy and Devoid of Systemic Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. pharmaron.com [pharmaron.com]
Validation & Comparative
(S)-JQ-35 vs. JQ1 Efficacy in Solid Tumors: A Comparative Guide
An objective analysis of the preclinical efficacy of the BET inhibitor JQ1 and its active enantiomer, (S)-JQ-35, in solid tumor models.
Introduction
In the landscape of epigenetic cancer therapy, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutic agents. JQ1, a potent thienotriazolodiazepine, is a well-characterized BET inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical cancer models.[1] JQ1 exists as a racemic mixture of two enantiomers: the biologically active (+)-JQ1 (S-enantiomer) and the inactive (-)-JQ1 (R-enantiomer). The S-enantiomer is also referred to as this compound or TEN-010.[2][3]
This guide provides a comprehensive comparison of the efficacy of the active S-enantiomer of JQ1 against various solid tumors, drawing upon key preclinical data. As the majority of published literature refers to the active compound as JQ1 or (+)-JQ1, this guide will use these terms interchangeably to refer to the active S-enantiomer. The inactive (-)-JQ1 enantiomer is consistently used as a negative control to confirm the on-target effects of BET inhibition.[4]
Mechanism of Action
(+)-JQ1 exerts its anti-cancer effects by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD4.[1][5] This action displaces BRD4 from chromatin, leading to the downregulation of key oncogenes, most notably c-MYC, and subsequent cell cycle arrest and apoptosis in susceptible cancer cells.[1][6][7]
Comparative Efficacy in Solid Tumors
The anti-proliferative activity of (+)-JQ1 has been evaluated across a spectrum of solid tumor cell lines and in vivo models. The following tables summarize the quantitative data on its efficacy.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Solid Tumor Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Breast Cancer | MCF7, T47D | 0.33 - 1.10 | [3][8] |
| Ovarian Cancer | A2780, SKOV3 | 0.45 - 1.49 | [8] |
| Colon Cancer | HCT116, HT29 | 3.80 - 8.95 | [8] |
| Lung Adenocarcinoma | Subset of 19 cell lines | 0.42 - 4.19 (sensitive) | [9] |
| >10 (insensitive) | [9] | ||
| Childhood Sarcoma | Rh10, Rh28 | <1 | [4] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have demonstrated the in vivo anti-tumor activity of (+)-JQ1.
| Solid Tumor Type | Model Type | Dosage | Tumor Growth Inhibition | Reference(s) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PDX | 50 mg/kg daily (i.p.) | 40-62% inhibition compared to vehicle control.[10] | [10] |
| Cholangiocarcinoma (CCA) | PDX | 50 mg/kg daily (i.p.) for 20 days | Significant tumor growth suppression in 2 out of 3 models.[5][11] | [5][11] |
| Merkel Cell Carcinoma (MCC) | Xenograft | Not specified | Significant attenuation of tumor growth.[6] | [6] |
| Childhood Sarcoma | Xenograft | 50 mg/kg daily (oral gavage) for 21 days | Significant inhibition of growth during treatment.[4] | [4] |
| Colorectal Cancer (CRC) | Syngeneic | Not specified | Significantly inhibited tumor growth and prolonged survival.[12] | [12] |
Impact on Key Signaling Pathways
c-MYC Downregulation
A primary mechanism of (+)-JQ1's anti-tumor activity is the suppression of the c-MYC oncogene.[1][7] However, the sensitivity to JQ1 does not always correlate with c-MYC downregulation, suggesting that other mechanisms are also at play in certain solid tumors.[4][10] For example, in some lung adenocarcinoma and pancreatic cancer models, JQ1's efficacy was independent of c-MYC suppression.[4][10] In Merkel cell carcinoma, JQ1 potently abrogated c-Myc expression, leading to G1 cell cycle arrest.[6]
Modulation of the Tumor Microenvironment
(+)-JQ1 has also been shown to modulate the tumor microenvironment by downregulating the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[2][13][14] This leads to an enhanced anti-tumor immune response by increasing the activity of cytotoxic T cells.[12][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of (+)-JQ1 and the inactive enantiomer (-)-JQ1 as a control. A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or Calcein AM.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer (+)-JQ1 (e.g., 50 mg/kg daily via intraperitoneal injection or oral gavage) and a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Conclusion
The available preclinical data strongly support the efficacy of the active S-enantiomer of JQ1, also known as this compound or (+)-JQ1, in a variety of solid tumor models. Its primary mechanism of action involves the displacement of BRD4 from chromatin, leading to the downregulation of oncogenic transcription factors such as c-MYC. Furthermore, (+)-JQ1 demonstrates the ability to modulate the tumor microenvironment by suppressing PD-L1 expression, thereby enhancing anti-tumor immunity. While the sensitivity of different solid tumors to (+)-JQ1 can vary, and the reliance on c-MYC downregulation is context-dependent, the overall body of evidence positions BET inhibitors as a compelling therapeutic strategy for solid malignancies. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer treatments.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JQ1, a BET-bromodomain inhibitor, inhibits human cancer growth and suppresses PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hitting two oncogenic machineries in cancer cells: cooperative effects of the multi-kinase inhibitor ponatinib and the BET bromodomain blockers JQ1 or dBET1 on human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. jcancer.org [jcancer.org]
- 13. BET inhibitor JQ1 enhances anti-tumor immunity and synergizes with PD-1 blockade in CRC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET Bromodomain Inhibition Promotes Anti-Tumor Immunity by Suppressing PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of (S)-JQ-35 in Patient-Derived Xenografts: A Comparative Analysis
In the landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This guide provides a comparative analysis of the anti-tumor activity of (S)-JQ-35, a specific enantiomer of the well-characterized BET inhibitor JQ1, in patient-derived xenograft (PDX) models. We delve into its performance alongside other notable BET inhibitors, presenting key experimental data, detailed protocols, and visual representations of its mechanism of action and experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical efficacy of this compound in clinically relevant models.
Comparative Anti-Tumor Efficacy of BET Inhibitors in PDX Models
Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a more faithful representation of human tumor biology compared to traditional cell line-derived xenografts[1]. The following table summarizes the anti-tumor activity of JQ1, the racemic mixture containing the active (S)-enantiomer, and other BET inhibitors in various PDX models. It is important to note that direct comparative studies of this compound against other agents in the same PDX models are limited; therefore, this table collates data from multiple independent studies.
| Compound | Cancer Type | PDX Model | Dosage | Route of Administration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| JQ1 | Pancreatic Ductal Adenocarcinoma | 5 PDX models | 50 mg/kg daily | Intraperitoneal | Significant tumor growth inhibition in all 5 models (P<0.05) | [2] |
| JQ1 | Cholangiocarcinoma | CCA2 PDX model | 50 mg/kg daily | Intraperitoneal | Suppressed tumor growth | [3][4] |
| JQ1 | NUT Midline Carcinoma | Patient-derived 11060 and Per403 | 50 mg/kg daily | Intraperitoneal | Decreased tumor volume and improved survival | [5] |
| JQ1 | Triple-Negative Breast Cancer | 1 PDX model | Not specified | Not specified | Significantly lower tumor volume and weight | [6] |
| OTX015 (Birabresib) | Pediatric Ependymoma | 2 of 3 intracranial PDX models | Not specified | Not specified | Prolonged survival | [7] |
| OTX015 (Birabresib) | NUT Midline Carcinoma | Ty82 BRD-NUT xenografts | 100 mg/kg once daily / 10 mg/kg twice daily | Oral | TGI of 79% / 61% respectively | [8] |
| ZEN-3694 | Various solid tumors | Not specified | Not specified | Not specified | Clinical activity in a Phase Ib/IIa study | [9] |
| ABBV-075 | Hematological and solid cancers | Not specified | Not specified | Not specified | Potent inhibition of cell proliferation | [9] |
Understanding the Mechanism: The BET Inhibition Signaling Pathway
BET proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes such as c-MYC[9][10]. This compound, as a BET inhibitor, competitively binds to the bromodomains of BET proteins, displacing them from chromatin. This leads to the transcriptional repression of target oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells[7][10].
Caption: Mechanism of action of this compound via BET protein inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments involving the use of this compound in PDX models, based on common practices reported in the literature.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.
-
Implantation: The tumor tissue is minced into small fragments (typically 2-3 mm³) and implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice)[1][11].
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). Upon reaching the desired volume, the tumors are harvested, fragmented, and re-implanted into new cohorts of mice for expansion (passaging). Low passage numbers are generally preferred to maintain the fidelity of the original tumor[1].
In Vivo Anti-Tumor Efficacy Studies
-
Animal Cohorts: Mice bearing established PDX tumors of a certain size (e.g., 100-200 mm³) are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, and saline). The compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and dosage (e.g., 50 mg/kg daily)[2]. The control group receives the vehicle only.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment. Tumors are then harvested for further analysis (e.g., immunohistochemistry, gene expression analysis).
Experimental Workflow for PDX-based Drug Evaluation
The following diagram illustrates a typical workflow for evaluating the anti-tumor activity of a compound like this compound using PDX models.
References
- 1. Patient-derived Xenografts - A Critical Tool for Oncology Research | Taconic Biosciences [taconic.com]
- 2. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JQ1 Induces DNA Damage and Apoptosis, and Inhibits Tumor Growth in a Patient-Derived Xenograft Model of Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 9. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET Inhibitors in Oncology - zenithepigenetics [zenithepigenetics.com]
- 11. Patient-derived xenografts for individualized care in advanced sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of (S)-JQ1: A Comparative Analysis Across Bromodomain Families
For researchers engaged in epigenetic drug discovery, the selectivity of a chemical probe is a critical determinant of its utility and translational potential. This guide provides a comprehensive comparison of the cross-reactivity of (S)-JQ1, the active enantiomer of the potent bromodomain inhibitor JQ1, with other bromodomain families. The data presented herein, supported by detailed experimental protocols, unequivocally demonstrates the high selectivity of (S)-JQ1 for the Bromodomain and Extra-Terminal (BET) family of proteins.
High Affinity and Selectivity for the BET Family
(S)-JQ1, also known as (+)-JQ1, exhibits potent binding to the bromodomains of the BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] In contrast, its interaction with bromodomains outside of the BET family is significantly weaker or undetectable.[1] The inactive enantiomer, (R)-(-)-JQ1, shows no significant interaction with any bromodomain, highlighting the stereospecificity of the interaction.[1]
Quantitative Binding and Inhibition Data
The selectivity of (S)-JQ1 has been quantified using various biophysical and biochemical assays. The following tables summarize the dissociation constants (Kd), half-maximal inhibitory concentrations (IC50), and thermal stabilization shifts (ΔTm) of (S)-JQ1 against a panel of human bromodomains.
Table 1: Binding Affinity (Kd) and Inhibition (IC50) of (S)-JQ1 for BET Family Bromodomains
| Bromodomain | Kd (nM) (ITC) | IC50 (nM) (AlphaScreen) |
| BRD2 (BD1) | 128 ± 6.5 | 17.7 ± 0.7 |
| BRD3 (BD1) | 59.5 ± 3.1 | Not Reported |
| BRD4 (BD1) | 49.0 ± 2.4 | 77 |
| BRD4 (BD2) | 90.1 ± 4.6 | 33 |
| BRDT (BD1) | 190.1 ± 7.6 | Not Reported |
Data sourced from Filippakopoulos et al., Nature, 2010 and the Structural Genomics Consortium.[1][3]
Table 2: Cross-Reactivity Profile of (S)-JQ1 Determined by Differential Scanning Fluorimetry (DSF)
| Bromodomain Family | Representative Protein | Thermal Shift (ΔTm in °C) with 10 µM (+)-JQ1 |
| II (BET) | BRD2 (BD1) | 6.5 |
| BRD2 (BD2) | 8.0 | |
| BRD3 (BD1) | 8.3 | |
| BRD3 (BD2) | 8.4 | |
| BRD4 (BD1) | 9.4 | |
| BRD4 (BD2) | 7.4 | |
| BRDT (BD1) | 3.9 | |
| I | BRD1, BRD9, BRPF1 | < 1.0 |
| III | CREBBP | 1.2 |
| IV | BAZ2B | < 1.0 |
| V | TAF1L, TAF1 | < 1.0 |
| VI | SP140 | < 1.0 |
| VII | ASH1L, GCN5L2, PCAF | < 1.0 |
| VIII | WDR9 | 1.8 |
| Other | CECR2, FALZ, PHIP, TIF1 | < 1.0 |
This table presents a selection of data from a screen against 37 bromodomains. A significant thermal shift indicates binding. Data sourced from the Structural Genomics Consortium.[3]
The data clearly illustrates that (S)-JQ1 induces a significant thermal stabilization of BET family bromodomains, with ΔTm values ranging from 3.9°C to 9.4°C. In contrast, for the vast majority of non-BET bromodomains, the thermal shift is less than 1°C, indicating minimal to no binding. For CREBBP, the IC50 value was determined to be over 10,000 nM, further confirming the low affinity of (S)-JQ1 for this non-BET bromodomain.[1]
Experimental Methodologies
The following are detailed protocols for the key experiments used to assess the cross-reactivity of (S)-JQ1.
Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method used to assess the thermal stability of proteins. The binding of a ligand, such as (S)-JQ1, to a protein typically increases its melting temperature (Tm).
-
Protein and Compound Preparation : Purified recombinant bromodomain proteins were buffered in 10 mM HEPES pH 7.5, 500 mM NaCl. The final protein concentration in the assay was 2 µM. (S)-JQ1 was added to a final concentration of 10 µM.
-
Fluorescent Dye : SYPRO Orange dye was added to the protein-ligand mixture at a 1:1000 dilution. This dye fluoresces when it binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
Thermal Denaturation : The temperature was increased incrementally from 25°C to 96°C using a real-time PCR machine. Fluorescence intensity was measured at each temperature increment.
-
Data Analysis : The melting temperature (Tm) is the midpoint of the unfolding transition. The thermal shift (ΔTm) was calculated as the difference in Tm between the protein with and without the ligand (ΔTm = Tm_ligand - Tm_apo).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Sample Preparation : Purified bromodomain protein was placed in the sample cell, and a solution of (S)-JQ1 was loaded into the injection syringe. Both were in the same buffer to minimize heats of dilution.
-
Titration : A series of small injections of the (S)-JQ1 solution were made into the protein solution.
-
Heat Measurement : The heat released or absorbed during each injection was measured by the calorimeter.
-
Data Analysis : The resulting data were plotted as heat per injection versus the molar ratio of ligand to protein. The data were then fit to a binding model to determine the thermodynamic parameters, including the Kd.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to measure the displacement of a natural ligand (e.g., an acetylated histone peptide) from a bromodomain by an inhibitor.
-
Assay Components : The assay consists of a biotinylated, acetylated histone peptide, streptavidin-coated Donor beads, a His-tagged bromodomain protein, and anti-His antibody-conjugated Acceptor beads.
-
Principle : When the bromodomain binds to the acetylated peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, a singlet oxygen is generated, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 520-620 nm.
-
Inhibition : In the presence of an inhibitor like (S)-JQ1, the interaction between the bromodomain and the acetylated peptide is disrupted. This separation of the Donor and Acceptor beads results in a decrease in the AlphaScreen signal.
-
Procedure : Varying concentrations of (S)-JQ1 were incubated with the bromodomain protein and the biotinylated histone peptide. The Donor and Acceptor beads were then added, and the plate was read on an AlphaScreen-capable reader.
-
Data Analysis : The IC50 value, which is the concentration of inhibitor required to reduce the signal by 50%, was determined by plotting the signal intensity against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of (S)-JQ1's activity and the methods used to characterize it, the following diagrams are provided.
Caption: Inhibition of the BRD4-acetylated histone interaction by (S)-JQ1 leads to the downregulation of MYC transcription.
Caption: Workflow for determining the cross-reactivity profile of (S)-JQ1 using biophysical and biochemical assays.
References
Head-to-head comparison of (S)-JQ-35 and I-BET762
A Head-to-Head Comparison of (S)-JQ-35 and I-BET762: A Guide for Researchers
In the rapidly evolving landscape of epigenetic research, small molecule inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology. This guide provides a detailed, head-to-head comparison of two notable BET inhibitors: this compound (also known as TEN-010) and I-BET762 (Molibresib, GSK525762). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
Introduction to BET Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers." They play a critical role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery to chromatin, thereby activating genes involved in cell proliferation, differentiation, and inflammation. Dysregulation of BET protein function is a hallmark of various diseases, including cancer, making them attractive therapeutic targets. BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the downregulation of key oncogenes such as MYC.
Mechanism of Action
Both this compound and I-BET762 function as pan-BET inhibitors, targeting the bromodomains of BRD2, BRD3, and BRD4.[1] By occupying the acetyl-lysine binding pocket, these inhibitors disrupt the interaction between BET proteins and acetylated histones. This leads to the suppression of transcriptional programs essential for tumor cell growth and survival. A primary consequence of BET inhibition is the downregulation of the MYC oncogene, a pivotal driver of cellular proliferation.[2]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and I-BET762, providing a basis for comparing their biochemical potency and cellular activity. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Biochemical Activity of this compound and I-BET762
| Compound | Target | IC50 (nM) | Assay | Reference |
| This compound (TEN-010) | Pan-BET | Not explicitly reported in searches | - | - |
| I-BET762 | Pan-BET | 32.5 - 42.5 | TR-FRET |
Note: While specific IC50 values for this compound against individual bromodomains were not found in the provided search results, it is described as a potent BET inhibitor structurally related to JQ1 with superior chemical and biological properties and has entered clinical trials, suggesting significant potency.[3][4]
Table 2: Cellular Activity of this compound and I-BET762
| Compound | Cell Line | Effect | IC50 (nM) | Reference |
| This compound (TEN-010) | NUT Midline Carcinoma (NMC) cells | Tumor regression | - | [3][5] |
| I-BET762 | Pancreatic Cancer Cell Lines (AsPC-1, CAPAN-1, PANC-1) | Inhibition of proliferation | 231, 990, 2550 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to characterize BET inhibitors like this compound and I-BET762.
Biochemical Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To measure the binding affinity of the inhibitor to isolated BET bromodomains.
-
Principle: This assay measures the disruption of the interaction between a fluorescently labeled BET bromodomain protein and a biotinylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the FRET signal.
-
Methodology:
-
Recombinant, purified BET bromodomain proteins (e.g., BRD2, BRD3, BRD4) are incubated with a biotinylated acetylated histone H4 peptide.
-
A europium-labeled anti-tag antibody (e.g., anti-GST) and streptavidin-allophycocyanin (APC) are added.
-
The test compound (this compound or I-BET762) is added at various concentrations.
-
After incubation, the plate is read on a TR-FRET-capable microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
IC50 values are calculated from the dose-response curves by plotting the ratio of the acceptor to donor fluorescence against the inhibitor concentration.
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Objective: To quantify the inhibitory potency of compounds on the BET bromodomain-histone interaction.
-
Principle: This bead-based assay measures the proximity of two beads, one coated with streptavidin (binding to a biotinylated histone peptide) and the other with a nickel chelate (binding to a His-tagged BET bromodomain). When in close proximity, a singlet oxygen transfer from the donor to the acceptor bead generates a light signal. Inhibitors disrupt this interaction, leading to a loss of signal.
-
Methodology:
-
A His-tagged BET bromodomain protein is incubated with a biotinylated acetylated histone peptide.
-
The test inhibitor is added at a range of concentrations.
-
Streptavidin-coated donor beads and nickel-chelate acceptor beads are added.
-
After incubation in the dark, the plate is read on an AlphaScreen-capable reader.
-
IC50 values are determined from the resulting dose-response curves.
-
Cellular Assays
1. Cell Viability (MTT) Assay
-
Objective: To determine the effect of the inhibitor on cell proliferation and viability.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with serial dilutions of the BET inhibitor for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and IC50 values are calculated.
-
2. Chromatin Immunoprecipitation (ChIP)
-
Objective: To confirm that the inhibitor displaces BET proteins from specific gene promoters in a cellular context.
-
Principle: ChIP is used to determine the in vivo association of proteins with specific genomic regions. Following treatment with a BET inhibitor, a decrease in the association of a BET protein (e.g., BRD4) with a target gene promoter (e.g., MYC) can be quantified.
-
Methodology:
-
Cells are treated with the BET inhibitor or vehicle control.
-
Proteins are cross-linked to DNA using formaldehyde.
-
The chromatin is extracted and sheared into small fragments by sonication or enzymatic digestion.
-
An antibody specific to the BET protein of interest (e.g., anti-BRD4) is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of specific DNA sequences (e.g., the MYC promoter) associated with the immunoprecipitated protein is quantified using quantitative PCR (qPCR).
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of BET inhibitors this compound and I-BET762.
Experimental Workflow
Caption: Preclinical experimental workflow for BET inhibitor evaluation.
Conclusion
Both this compound and I-BET762 are potent pan-BET inhibitors that have demonstrated significant anti-tumor activity in preclinical and/or clinical settings. I-BET762 has been more extensively characterized in the public domain with readily available IC50 values. This compound, a structurally related analog of the well-known BET inhibitor JQ1, shows promise with reported superior chemical and biological properties and has advanced into clinical trials for aggressive cancers like NUT midline carcinoma.[3][5]
The choice between these two inhibitors for research purposes will depend on the specific experimental context. I-BET762 is a well-validated tool with established potency data, making it suitable for a wide range of in vitro and in vivo studies. This compound represents a clinically relevant tool compound, particularly for studies involving cancers where it has shown promise, such as NUT midline carcinoma. The provided experimental protocols offer a robust framework for the evaluation and comparison of these and other novel BET inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to (S)-JQ-35: Evaluating the Reproducibility of a Pan-BET Inhibitor
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, the reproducibility of published data is a cornerstone of reliable scientific progress. This guide provides a comparative analysis of the published data on (S)-JQ-35, a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Also known as TEN-010 and RO6870810, this compound is a thienodiazepine derivative structurally related to the well-characterized BET inhibitor, (+)-JQ1. This guide aims to objectively present the available data for this compound and compare its performance with other notable BET inhibitors in clinical development.
Unraveling the BET Signaling Pathway
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." They play a pivotal role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key genes involved in cell proliferation, differentiation, and inflammation. Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer, making them a compelling therapeutic target. This compound, as a pan-BET inhibitor, is designed to competitively bind to the acetyl-lysine binding pockets of all BET family members, displacing them from chromatin and subsequently downregulating the transcription of target oncogenes such as MYC.
Figure 1: Mechanism of action of this compound in the cell nucleus.
Comparative Analysis of Preclinical Data
While a dedicated peer-reviewed publication detailing the initial discovery and preclinical characterization of this compound remains to be identified, data can be gleaned from clinical trial publications and public databases. This section presents a compilation of available quantitative data for this compound and compares it with other BET inhibitors that have progressed to clinical trials.
Table 1: Comparison of In Vitro Potency of BET Inhibitors
| Compound | Target(s) | IC50 (nM) vs. BRD4(BD1) | IC50 (nM) vs. BRD4(BD2) | Cell Line IC50 (nM) | Reference |
| This compound (TEN-010) | Pan-BET (BRD2/3/4/T) | Data not publicly available | Data not publicly available | Data not publicly available | [1] |
| RVX-208 (Apabetalone) | BD2-selective | ~87,000 | ~510 | Varies by cell line | [2] |
| CC-90010 (Trotabresib) | Pan-BET | ~15 (mean) | Data not publicly available | 20 (AML), 100 (DLBCL), 980 (Glioblastoma) | [3] |
| GSK525762 (Molibresib) | Pan-BET | ~35 (cell-free) | Data not publicly available | Varies by cell line | [4][5] |
Note: IC50 values can vary significantly depending on the assay conditions and cell lines used. The data presented here are for comparative purposes and should be interpreted in the context of the original studies.
Experimental Protocols and Workflow
Figure 2: Preclinical experimental workflow for BET inhibitor development.
General Synthesis of Thienodiazepine BET Inhibitors
The synthesis of thienodiazepine-based BET inhibitors like this compound and (+)-JQ1 generally involves a multi-step process. A common approach involves the construction of the thienodiazepine core followed by the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. Key steps often include a Buchwald-Hartwig amination to form a key C-N bond, followed by cyclization to form the diazepine ring, and subsequent fusion with a thiophene ring.[4][5] The final stereoselective synthesis of the active (S)-enantiomer is a critical step.
In Vitro Biological Evaluation
-
Bromodomain Binding Assays: Techniques such as AlphaScreen, TR-FRET, or isothermal titration calorimetry (ITC) are employed to quantify the binding affinity (Kd) or inhibitory concentration (IC50) of the compound against isolated BET bromodomains (BD1 and BD2 of BRD2, BRD3, and BRD4).
-
Cellular Proliferation Assays: The anti-proliferative activity of the compound is assessed across a panel of cancer cell lines. Assays like MTT, CellTiter-Glo, or direct cell counting are used to determine the IC50 values.
-
Apoptosis Assays: Flow cytometry-based assays using Annexin V and propidium iodide staining are used to quantify the induction of apoptosis in treated cells.
-
Gene Expression Analysis: Techniques such as quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) are used to measure the downregulation of key BET target genes, most notably MYC.
Reproducibility and Future Directions
The lack of a publicly available, peer-reviewed discovery publication for this compound makes a direct assessment of the reproducibility of its original preclinical data challenging. The available information from Phase 1 clinical trials (NCT01987362 and NCT02308761) provides valuable insights into its safety, tolerability, and preliminary efficacy in humans.[2][3][6][7][8] However, for preclinical researchers, the absence of foundational in vitro and in vivo data in the public domain represents a significant gap.
To move forward, the scientific community would benefit from the publication of the comprehensive preclinical data package for this compound. This would not only allow for independent verification and replication of the initial findings but also provide a more solid foundation for the design of future studies and the development of next-generation BET inhibitors. Researchers interested in utilizing this compound should exercise caution and are encouraged to perform their own in-house validation experiments to confirm its activity and potency in their specific experimental systems.
References
- 1. TEN-010 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A dose escalation study of RO6870810/TEN-10 in patients with acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Thienodiazepine Derivatives as Positron Emission Tomography Imaging Probes for Bromodomain and Extra-Terminal Domain Family Proteins [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Phase 1b study of the BET protein inhibitor RO6870810 with venetoclax and rituximab in patients with diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immune modulation in solid tumors: a phase 1b study of RO6870810 (BET inhibitor) and atezolizumab (PD-L1 inhibitor) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of gene expression changes induced by (S)-JQ-35 and OTX015
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression alterations induced by two prominent Bromodomain and Extra-Terminal (BET) domain inhibitors, OTX015 (Birabresib) and JQ1. This analysis is supported by experimental data from multiple studies to aid in the evaluation and selection of these chemical probes for research and therapeutic development.
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. They bind to acetylated lysine residues on histones, recruiting transcriptional machinery to activate genes involved in cell proliferation, differentiation, and inflammation. Dysregulation of BET protein function is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1] BET inhibitors like OTX015 and JQ1 competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and subsequently downregulating the expression of target genes, such as the proto-oncogene MYC.[1]
Quantitative Comparison of Gene Expression Changes
Treatment with OTX015 and JQ1 induces largely similar gene expression profiles, particularly in sensitive cell lines.[2][3] Both compounds are known to cause a significant decrease in the expression of the oncogene c-MYC and an increase in the expression of HEXIM1, a negative regulator of transcription.[2][3]
A study on acute leukemia cell lines treated with 500nM of either OTX015 or JQ1 for 24 hours revealed comparable patterns of gene expression changes compared to controls.[2][3][4] In hepatocellular carcinoma (HCC) cells, a significant overlap in the up- and downregulated genes was observed between JQ1 and OTX015 treatment.[5]
The following table summarizes key differentially expressed genes identified in studies comparing OTX015 and JQ1.
| Gene | OTX015 Effect | JQ1 Effect | Cell Line(s) | Key Function | Reference(s) |
| c-MYC | Downregulated | Downregulated | Acute Leukemia, Neuroblastoma, NSCLC, SCLC | Transcription factor, oncogene | [2][3][6] |
| HEXIM1 | Upregulated | Upregulated | Acute Leukemia | Transcriptional regulator | [2][3] |
| BRD2 | Decreased protein | Similar to OTX015 | Acute Leukemia | BET family protein | [2] |
| BRD4 | Decreased protein | Similar to OTX015 | Acute Leukemia | BET family protein | [2] |
| FOS | Upregulated | Upregulated | Hepatocellular Carcinoma (HepG2) | Transcription factor (AP-1 subunit) | [5] |
| ACSL5 | Downregulated | Downregulated | Hepatocellular Carcinoma (HepG2) | Fatty acid metabolism | [5] |
| SLC38A5 | Downregulated | Downregulated | Hepatocellular Carcinoma (HepG2) | Amino acid transport | [5] |
| ICAM2 | Downregulated | Downregulated | Hepatocellular Carcinoma (HepG2) | Cell adhesion | [5] |
Note: The extent of up- or downregulation and the specific genes affected can vary depending on the cell type, drug concentration, and duration of treatment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of BET inhibitors, a typical experimental workflow for analyzing gene expression changes, and a simplified view of the key signaling pathways affected.
Caption: General mechanism of action of BET inhibitors like OTX015 and JQ1.
Caption: A typical experimental workflow for gene expression analysis.
Caption: Key signaling pathways modulated by OTX015 and JQ1.
Experimental Protocols
The following sections outline the general methodologies employed in the studies comparing the gene expression effects of OTX015 and JQ1.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of human cancer cell lines have been utilized, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines (e.g., KG1, OCI-AML3, JURKAT, BV-173, RS4-11, K562, NB4, NOMO-1, HL60), non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) models, and hepatocellular carcinoma (HCC) cells (e.g., HepG2).[2][5][7]
-
Treatment Conditions: Cells are typically seeded at a specific density (e.g., 2 x 10^6 cells) and treated with the BET inhibitor (e.g., 500 nM OTX015 or JQ1) or a vehicle control (e.g., 0.1% DMSO) for various time points, such as 2, 4, 8, 12, or 24 hours.[6][7]
RNA Isolation and Gene Expression Profiling
-
RNA Extraction: Total RNA is isolated from treated and control cells using standard methods, such as Trizol extraction or commercially available kits (e.g., RNeasy Kit, Qiagen).[6][8]
-
Gene Expression Analysis:
-
Microarray: Gene expression profiling is often performed using microarray platforms like the Illumina HumanHT-12 v4 Expression BeadChip.[6][7]
-
RNA-Sequencing (RNA-Seq): In some studies, RNA-seq is employed for a more comprehensive and quantitative analysis of the transcriptome.[9]
-
Real-Time PCR (qPCR): To validate the results from microarray or RNA-seq, the expression levels of specific genes are often confirmed using qPCR.[5]
-
Data Analysis
-
Data Processing and Normalization: Raw gene expression data is processed and normalized to account for technical variations. For microarray data, this often involves quantile normalization.[6][8]
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the drug-treated and control groups. The limma package in R/Bioconductor is a commonly used tool for this purpose.[6][8][10] Genes are typically considered differentially expressed if they meet a certain threshold for both p-value (e.g., < 0.05) and fold-change.
-
Functional Annotation and Pathway Analysis: To understand the biological implications of the observed gene expression changes, functional annotation and pathway analysis are performed using tools like Gene Set Enrichment Analysis (GSEA) and Ingenuity Pathway Analysis (IPA).[5][8] This helps in identifying the key biological pathways and processes that are affected by the BET inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
(S)-JQ-35: A Potential Alternative in the Face of JQ1 Resistance
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the BET bromodomain inhibitor (S)-JQ-35 and its potential efficacy in the context of resistance to the parent compound, JQ1. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways.
The emergence of resistance to targeted cancer therapies is a significant challenge in oncology. JQ1, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), has shown promise in various cancer models. However, acquired resistance to JQ1 can limit its clinical utility. This compound, also known as TEN-010, is a structurally related BET inhibitor that has been investigated for its own anticancer properties.[1][2][3] This guide explores the efficacy of JQ1 in sensitive versus resistant cell lines and discusses the potential of this compound as an alternative therapeutic strategy.
Comparative Efficacy of JQ1 in Sensitive vs. Resistant Cell Lines
Acquired resistance to JQ1 has been modeled in several cancer types, most notably in triple-negative breast cancer (TNBC) and lung adenocarcinoma. The primary method for developing JQ1-resistant cell lines involves continuous, long-term culture of sensitive parental cells in the presence of gradually increasing concentrations of JQ1.[4][5] This process selects for cells that have developed mechanisms to survive and proliferate despite BET inhibition.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of JQ1 in sensitive parental cell lines and their JQ1-resistant derivatives, demonstrating the significant shift in sensitivity.
| Cell Line | Cancer Type | JQ1 IC50 (Sensitive) | JQ1 IC50 (Resistant) | Fold Resistance |
| H23 | Lung Adenocarcinoma | ~1.26 µM | >10 µM | >7.9 |
| H1975 | Lung Adenocarcinoma | ~0.42 µM | >10 µM | >23.8 |
| SUM159 | Triple-Negative Breast Cancer | Potently Inhibitory | Resistant to 20 µM | Not specified |
| SUM149 | Triple-Negative Breast Cancer | Potently Inhibitory | Resistant to 20 µM | Not specified |
Note: Specific IC50 values for SUM159 and SUM149 parental lines were not provided in the source material, but they were characterized as sensitive to low micromolar concentrations.
Mechanisms of JQ1 Resistance
Understanding the molecular basis of JQ1 resistance is crucial for developing strategies to overcome it. Research has identified several key mechanisms:
-
Upregulation of the CDK4/6-Cyclin D-Rb Pathway: In some JQ1-resistant cells, there is an upregulation of cyclin D1 and subsequent activation of CDK4/6. This leads to the phosphorylation of the retinoblastoma (Rb) protein, promoting cell cycle progression even in the presence of JQ1.
-
Altered BRD4 Interactions: In resistant TNBC cells, BRD4 can remain bound to chromatin and support transcription in a bromodomain-independent manner. This is associated with an increased interaction between BRD4 and the Mediator complex subunit MED1.[5]
This compound (TEN-010): An Alternative BET Inhibitor
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the key signaling pathway involved in JQ1 resistance and a typical experimental workflow for evaluating BET inhibitor efficacy.
Caption: Mechanism of action of BET inhibitors.
Caption: Experimental workflow for evaluating BET inhibitor resistance.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the context of BET inhibitor efficacy and resistance.
Generation of JQ1-Resistant Cell Lines
-
Cell Culture Initiation: Begin with a parental cancer cell line known to be sensitive to JQ1. Culture the cells in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Initial JQ1 Exposure: Treat the cells with a starting concentration of JQ1 that is at or slightly below the IC50 value.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of JQ1 in the culture medium. This is typically done in a stepwise manner over several months.
-
Maintenance of Resistant Cells: Continue to culture the resistant cells in the presence of a high concentration of JQ1 (e.g., 1-10 µM) to maintain the resistant phenotype.
-
Control Cell Line: Concurrently, culture the parental cell line in a medium containing the vehicle (e.g., DMSO) at a concentration equivalent to that used for the highest JQ1 concentration. This serves as the sensitive control.[4]
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed both sensitive and resistant cells in 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 16-24 hours, treat the cells with a range of concentrations of the BET inhibitor (this compound or JQ1) or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[6]
Western Blot Analysis for CDK4/6 Pathway Proteins
-
Cell Lysis: Lyse sensitive and resistant cells, treated with or without BET inhibitors, in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6, Cyclin D1, phospho-Rb, and total Rb overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
Co-Immunoprecipitation (Co-IP) for BRD4 Interaction
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against BRD4 or a control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against potential interacting partners, such as MED1.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. TEN-010 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of BET inhibitors (BETi) against solitary fibrous tumor (SFT) through high-throughput screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of RSV-Induced BRD4 Protein Interactions Using Native Immunoprecipitation and Parallel Accumulation—Serial Fragmentation (PASEF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-JQ-35: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (S)-JQ-35, a BET bromodomain inhibitor. Adherence to these guidelines is critical due to the compound's potential environmental hazards.
Core Disposal Principles
The safety data sheet (SDS) for this compound explicitly states that it is "very toxic to aquatic life with long lasting effects"[1]. Therefore, the primary principle for its disposal is to prevent its release into the environment[1]. The compound must be treated as hazardous chemical waste and disposed of through an approved waste disposal facility[1].
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Designate a specific, clearly labeled, and sealed waste container for this compound and any materials contaminated with it. This includes unused compound, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., pipette tips, vials) that has come into contact with the substance.
-
-
Handling Spills:
-
In the event of a spill, it is crucial to collect the spillage immediately[1].
-
Use an appropriate absorbent material for liquid spills.
-
Carefully sweep up solid spills, avoiding dust generation.
-
All materials used for cleanup must be placed in the designated hazardous waste container.
-
-
Container Management:
-
Ensure the waste container is kept tightly sealed when not in use and is stored in a cool, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
-
Final Disposal:
-
The container of this compound waste must be disposed of through an approved and licensed hazardous waste disposal company[1].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal in accordance with local, state, and federal regulations. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
| Environmental Precaution | P273: Avoid release to the environment | [1] |
| Spill Response | P391: Collect spillage | [1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow outlines the decision-making process from the point of waste generation to its final, safe disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (S)-JQ-35
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-JQ-35, a BET bromodomain inhibitor. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Minimum PPE Requirements:
A comprehensive assessment of the work area and specific tasks is necessary to determine the full scope of required PPE[2]. However, the following table outlines the minimum PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles | With side-shields, conforming to ANSI Z87.1 standards[1][2]. | Protects against chemical splashes[2][3]. |
| Face Shield | To be worn in addition to safety goggles during splash-prone activities[2][3]. | Provides broader protection for the face[3]. | |
| Hand Protection | Protective Gloves | Disposable nitrile gloves are standard for incidental contact. Immediately replace if contaminated[1][2]. For extensive handling, consider double-gloving or using more robust chemical-resistant gloves[2][3]. | Prevents skin contact with the chemical[1][2]. |
| Body Protection | Impervious Clothing | A lab coat is the minimum requirement. For larger quantities or increased risk of exposure, a chemical-resistant apron or gown is recommended[1][4]. | Protects skin and personal clothing from contamination[1]. |
| Closed-toe Shoes | Required for all laboratory work[3][4]. | Protects feet from spills and falling objects[3]. | |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary[1][3]. | Avoids inhalation of the compound[1]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Ensure a well-ventilated work area, preferably a chemical fume hood, to minimize inhalation exposure[1].
-
Locate and verify the functionality of the nearest safety shower and eye-wash station before beginning work[1].
-
Prepare all necessary materials and equipment in advance to streamline the handling process.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as outlined in the table above before handling the compound.
-
-
Handling this compound :
-
Storage :
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste materials, including empty containers, contaminated PPE, and spillage, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure :
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for the safe handling of this compound in a laboratory setting.
Caption: Figure 1: Safe Handling Workflow for this compound
References
- 1. JQ-35-(S)|1349719-98-7|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. ba.auburn.edu [ba.auburn.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
